2,4-Diaminopyrimidine-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,4-diaminopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULZVYGZVOMUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497878 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-74-6 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 2,4-Diaminopyrimidine-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 2,4-diaminopyrimidine-5-carboxamide. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry, often serving as a core scaffold in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for the title compound is not extensively available in public literature, this guide outlines the expected analytical approaches and provides comparative data from closely related analogs to facilitate its characterization.
Molecular Structure and Properties
This compound (C₅H₇N₅O) has a molecular weight of 153.14 g/mol .[1] The structural formula, presented below, features a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a carboxamide group at position 5.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminopyrimidine-5-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic intervention in oncology, immunology, and other disease areas.[1][2][3][4] A thorough understanding of its core physicochemical properties is fundamental for optimizing drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful clinical translation. This guide provides a consolidated overview of the known physicochemical data, experimental protocols for its synthesis and property determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The intrinsic properties of this compound dictate its behavior in biological systems. Quantitative data for the parent compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 66131-74-6 | [5][6] |
| Molecular Formula | C₅H₇N₅O | [5][6] |
| Molecular Weight | 153.14 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
| Solubility | Poorly soluble in water. Hydrochloride salt forms enhance aqueous solubility. | N/A |
| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature | [5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of this compound and its analogues.
Synthesis Protocol: Two-Step Sequential Aromatic Nucleophilic Substitution (SNAr)
A versatile method for generating a library of N2, N4-disubstituted this compound derivatives starts from the commercially available 2,4-dichloropyrimidine-5-carboxamide. This allows for rapid structure-activity relationship (SAR) discovery.
Objective: To synthesize N-substituted this compound derivatives.
Starting Material: 2,4-Dichloropyrimidine-5-carboxamide
Procedure:
-
First Nucleophilic Addition (C4 Position):
-
Dissolve 2,4-dichloropyrimidine-5-carboxamide in a suitable aprotic solvent (e.g., THF, DMF).
-
Add an appropriate amine (R¹-NH₂) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material. The more reactive chlorine at the C4 position is displaced first.
-
Upon completion, the intermediate 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide can be isolated via aqueous workup and extraction, followed by purification (e.g., column chromatography) or used directly in the next step.
-
-
Second Nucleophilic Addition (C2 Position):
-
To the solution containing the intermediate from the previous step, add the second amine (R²-NH₂).
-
This step often requires more forcing conditions, such as heating at elevated temperatures (e.g., 80-120 °C), sometimes under microwave irradiation, and may be acid-mediated.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the final product using standard techniques such as extraction, crystallization, or silica gel column chromatography to yield the desired N²,N⁴-disubstituted this compound.
-
Property Determination: Melting Point
The melting point is a critical indicator of purity.[8]
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end).[9][10]
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[8]
-
Loading: Load a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[10][11] Compact the sample by tapping the tube or dropping it through a long glass tube.[11]
-
Initial Determination: Place the capillary in the apparatus and heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range.[9][11]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[9][11]
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).[9][11]
Property Determination: Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and target engagement.[12] Several methods can be employed.
Objective: To determine the pKa value(s) of this compound.
Method 1: Potentiometric Titration This is a highly accurate and common method for pKa determination.[12]
-
A solution of the compound is prepared in water or a water-cosolvent mixture if solubility is low.[12]
-
The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH).
-
The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.
-
A plot of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point (the flattest part of the buffer region in the titration curve).[13]
Method 2: UV-Metric Titration This method is suitable for compounds with a chromophore near the ionization site and can be used for poorly soluble compounds.[12][14]
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of the compound is added to each buffer.
-
The UV-Vis absorbance spectrum is recorded for each solution.
-
The absorbance at a specific wavelength where the ionized and non-ionized forms have different molar absorptivities is plotted against pH.
-
The resulting sigmoid curve's inflection point corresponds to the pKa.[13]
Method 3: HPLC-Based Method This technique is advantageous for poorly soluble compounds and requires minimal sample amounts.[14][15]
-
The retention time of the compound is measured on a reverse-phase HPLC column using a series of mobile phases with different, precisely controlled pH values.[14]
-
A plot of the retention time (or capacity factor) versus pH is generated.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[14][15]
Biological Activity and Signaling Pathways
The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design. Derivatives of this compound act as ATP-competitive inhibitors for a range of kinases, including Sky kinase, HPK1, and JNK.[1][2][16] The core mechanism involves the compound occupying the ATP-binding pocket of the kinase enzyme. This binding event physically blocks ATP from entering the active site, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades. The 5-carboxamide moiety often plays a crucial role by forming key hydrogen bond interactions with the hinge region of the kinase, significantly enhancing binding affinity and potency.[16]
Mandatory Visualizations
Experimental Workflow: Synthesis of N²,N⁴-Disubstituted 2,4-Diaminopyrimidine-5-carboxamides
Caption: General synthetic workflow for this compound derivatives.
Signaling Pathway: Mechanism of Action as a Kinase Inhibitor
Caption: ATP-competitive inhibition of a protein kinase by this compound.
References
- 1. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. 2,4-diaminopyrimidine-5-carboxamide_NMR_IR_MS_Chemsrc [chemsrc.com]
- 7. cbijournal.com [cbijournal.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 2,4-Diaminopyrimidine-5-Carboxamide: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Versatile Kinase Inhibitor Scaffold
The 2,4-diaminopyrimidine-5-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This technical guide provides a detailed overview of its mechanism of action, explores its application in targeting various kinase families, presents key structure-activity relationship (SAR) data, and outlines common experimental protocols for its evaluation.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for this compound derivatives is competitive inhibition at the ATP-binding site of protein kinases. The 2,4-diaminopyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group.
The 5-carboxamide substituent plays a crucial role in enhancing both potency and selectivity. It can form additional hydrogen bonds with residues in the hinge region or the solvent front, further anchoring the inhibitor in the active site. For instance, in the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), the 5-carboxamide moiety engages with Glutamate 92 of the hinge region, leading to a significant improvement in intrinsic potency[1].
Caption: General mechanism of ATP-competitive kinase inhibition.
Key Kinase Targets and Signaling Pathways
The versatility of the this compound scaffold allows for its modification to target a wide range of kinases involved in various disease-relevant signaling pathways.
Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 (also known as MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell activation, cytokine production (such as IL-2), and anti-tumor immunity. This makes HPK1 an attractive target for cancer immunotherapy. Derivatives of this compound have been developed as potent and selective ATP-competitive inhibitors of HPK1[1].
Caption: HPK1 inhibition enhances T-cell signaling.
Sky Kinase (TYRO3)
Sky kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cancers. The this compound scaffold has yielded highly selective inhibitors of Sky kinase[2][3]. Optimization of this series has led to compounds with properties suitable for in vivo studies to probe the effects of Sky inhibition[3].
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is linked to tumor progression and metastasis. Several 2,4-diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors with significant anti-proliferative activities against cancer cell lines[4][5].
Other Kinase Targets
The 2,4-diaminopyrimidine core has been successfully adapted to target a diverse array of other kinases, including:
-
c-Jun N-terminal Kinase (JNK): Implicated in inflammatory diseases and fibrotic liver disorders[6].
-
Janus Kinase 3 (JAK3): A target for autoimmune disorders[7].
-
Casein Kinase 1 Epsilon (CK1ε): Involved in oncogenic signaling pathways like Wnt/β-catenin[8].
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in innate immune responses and inflammatory disorders[9].
-
Cyclin-Dependent Kinase 7 (CDK7): A target in various hematological cancers[10].
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in multiple cancers[11].
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize key quantitative data for various this compound derivatives against their respective kinase targets.
Table 1: HPK1 Inhibition Data
| Compound | HPK1 TR-FRET IC50 (nM) | IL-2 Release EC50 (nM) | Kinase Selectivity (Fold vs. other kinases) |
| 1 | 64 | - | >100x vs 226/265 kinases |
| 2 | 7,600 | - | - |
| 17 | 2 | 190 | >1000x vs MAP4K5/6 |
| 22 | 1 | 140 | >1000x vs MAP4K5/6 |
Data sourced from[1].
Table 2: Sky Kinase (TYRO3) Inhibition Data
| Compound | Sky IC50 (nM) | Kinase Selectivity |
| 21 | 0.7 | Excellent selectivity in 46/48 kinases |
| 24 | 15 | - |
| 32 | 70 | >100-fold vs 31 tyrosine kinases (except MERTK) |
Data sourced from[3].
Table 3: FAK and CDK7 Inhibition Data
| Scaffold | Target | Compound | Enzymatic IC50 (nM) | Antiproliferative IC50 (nM) (Cell Line) |
| 2,4-Dianilinopyrimidine | FAK | 8a | 47 | 44 (H1975), 119 (A431) |
| 2,4-Diaminopyrimidine | FAK | A12 | 10.8 | 130 (A549), 94 (MDA-MB-231) |
| 2,4-Diaminopyrimidine | CDK7 | 22 | <30 | 208.1 (MV4-11), 37.5 (Mino) |
Experimental Protocols
The discovery and characterization of this compound inhibitors typically involve a standardized workflow encompassing chemical synthesis, biochemical assays, and cell-based functional assays.
Caption: A typical workflow for kinase inhibitor discovery.
Chemical Synthesis
The synthesis of these compounds often involves standard cross-coupling reactions. Key steps can include:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups at the 5-position of the pyrimidine ring, reacting a halo-pyrimidine intermediate with a suitable boronic acid or ester[9][12].
-
Nucleophilic Aromatic Substitution (SNAr): To install the di-amino functionalities at the 2- and 4-positions of the pyrimidine core by reacting a di-chloropyrimidine with the desired amines[9].
Biochemical Kinase Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common method to determine the IC50 values of inhibitors against a target kinase.
-
Reaction Setup: The kinase, a biotinylated substrate peptide, and ATP are incubated in a reaction buffer.
-
Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of the test compound (e.g., this compound derivative).
-
Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor) is added.
-
Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal. The inhibitor concentration that reduces the signal by 50% is the IC50.
Cellular Assays
Cell Proliferation Assay (e.g., using MTS or CellTiter-Glo®): This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Plating: Cancer cells with high expression of the target kinase are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Viability Measurement: A reagent (e.g., MTS) is added, which is converted into a colored formazan product by viable cells. The absorbance is measured, which is proportional to the number of living cells.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% growth inhibition, is calculated from the dose-response curve.
Cytokine Release Assay (for Immuno-oncology Targets like HPK1):
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated.
-
Stimulation and Treatment: Cells are stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence of varying concentrations of the inhibitor.
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the cytokine of interest (e.g., IL-2) in the supernatant is measured using an ELISA or a similar immunoassay. The EC50, the concentration of inhibitor that produces 50% of the maximal cytokine release, is determined.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors PMID: 32334196 | MCE [medchemexpress.cn]
- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery of 2,4-Diaminopyrimidine-5-carboxamide Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the 2,4-diaminopyrimidine-5-carboxamide scaffold as a privileged core for the design of potent and selective kinase inhibitors. It covers the fundamental structure-activity relationships (SAR), quantitative inhibitory data against various key kinase targets, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: A Privileged Scaffold for Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has emerged as a highly successful "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. The strategic addition of a carboxamide group at the 5-position has proven to be a pivotal modification, enhancing both potency and selectivity.[1] This this compound core structure serves as a versatile foundation for developing inhibitors against a range of kinases, including those involved in immuno-oncology (HPK1), cell proliferation and migration (FAK), and autoimmune signaling pathways (JAK3).[1][2][3]
This document explores the design, synthesis, and biological evaluation of these derivatives, offering a technical resource for professionals in the field of drug discovery.
The Core Scaffold and Hinge-Binding Interaction
The efficacy of the this compound scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP within the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a stable platform for further modifications to achieve target specificity and potency.
The core structure features a diaminopyrimidine ring. The N1 nitrogen of the pyrimidine and the exocyclic amine at the C2 or C4 position typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. A key innovation of this scaffold is the 5-carboxamide moiety. The amide group can form an additional hydrogen bond with key residues in the hinge region, such as a glutamate in HPK1, leading to a significant (over 100-fold) improvement in intrinsic potency compared to derivatives lacking this group.[1]
Further substitutions on the C2 and C4 aniline rings, as well as the carboxamide nitrogen, allow for the exploration of various pockets within the ATP-binding site, which is essential for optimizing selectivity and potency.[1]
Quantitative Data: Inhibition Across Key Kinase Targets
The versatility of the this compound scaffold has led to the development of potent inhibitors for several important kinase targets. The following tables summarize key quantitative data for representative compounds.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 (also known as MAP4K1) is a negative regulator of T-cell receptor signaling, making it a high-value target for cancer immunotherapy.[4][5] Inhibition of HPK1 is expected to enhance anti-tumor immune responses.
| Compound | HPK1 IC₅₀ (nM) | pSLP76 IC₅₀ (nM) | IL-2 Secretion EC₅₀ (nM) | Reference |
| 14g | 0.15 | 27.92 | 46.64 | [4] |
| 21 (Macrocyclic) | 1.0 | - | - | [5] |
| Compound 1 | - | - | 226 | [1] |
| Compound 22 | - | - | - | [1] |
| Compound 27 | - | - | - | [1] |
IC₅₀: Half-maximal inhibitory concentration in biochemical assays. pSLP76 IC₅₀: Half-maximal inhibitory concentration in a cellular assay measuring phosphorylation of the downstream substrate SLP76. IL-2 EC₅₀: Half-maximal effective concentration for stimulating Interleukin-2 secretion, a marker of T-cell activation.
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration.[2] It is overexpressed in various tumors, making it a target for anticancer therapies.
| Compound | FAK IC₅₀ (nM) | A549 Cell IC₅₀ (nM) | MDA-MB-231 Cell IC₅₀ (nM) | Reference |
| A12 | - | 130 | 94 | [2][6] |
| TAE-226 (Reference) | - | >1000 | >1000 | [2] |
A549: Human lung carcinoma cell line. MDA-MB-231: Human breast adenocarcinoma cell line.
Janus Kinase 3 (JAK3) Inhibitors
Selective inhibition of JAK3 is a key strategy for treating autoimmune disorders like rheumatoid arthritis, as it plays a crucial role in cytokine signaling in immune cells.[3]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| 11i | 102 | 119 | 1.4 | 108 | [3] |
| Cerdulatinib (Reference) | 19 | 32 | 8.1 | 35 | [3] |
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
CDK7 is a central regulator of both the cell cycle and transcription, making it a promising target for cancer treatment.[7]
| Compound | CDK7 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) | Selectivity vs. CDK9 | Reference |
| 22 | 7.21 | - | >138-fold | [7] |
| BTX-A51 (Reference) | - | - | - | [7] |
MV4-11: Human leukemia cell line.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline generalized protocols based on published studies.
General Synthetic Protocol: Sequential SNAr Reaction
A common and efficient method for synthesizing the this compound scaffold involves a two-step, sequential nucleophilic aromatic substitution (SNAr) starting from a commercially available precursor.[1]
-
Step 1: First Nucleophilic Substitution (C4 position)
-
To a solution of 2,4-dichloropyrimidine-5-carboxamide in a suitable solvent (e.g., EtOH, n-BuOH), add an equivalent of the first aniline or amine nucleophile.
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, concentrate under reduced pressure, and purify the resulting 2-chloro-4-amino-pyrimidine-5-carboxamide intermediate, typically by silica gel chromatography.
-
-
Step 2: Second Nucleophilic Substitution (C2 position)
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dioxane, DMA).
-
Add the second aniline or amine nucleophile, often in slight excess.
-
The reaction can be performed under acidic conditions (e.g., using HCl) or with palladium catalysis (Buchwald-Hartwig amination) for less reactive anilines.
-
Heat the mixture until completion.
-
Work up the reaction by extraction and purify the final this compound product by chromatography or recrystallization.
-
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture in a 384-well plate containing the kinase buffer, the specific kinase enzyme, the peptide or protein substrate, and ATP at its Km concentration.
-
Add the test compound (this compound derivative) at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Target Engagement Assay (pSLP76 Inhibition)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate within a cellular context.[4]
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells (or other relevant immune cells) in appropriate media.
-
Plate the cells and pre-incubate them with serially diluted concentrations of the test compound for 1-2 hours.
-
-
T-Cell Stimulation:
-
Stimulate the T-cell receptor (TCR) pathway to activate HPK1 by adding anti-CD3/anti-CD28 antibodies. Incubate for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular proteins.
-
Measure the levels of phosphorylated SLP76 (pSLP76) and total SLP76 using a suitable detection method, such as a sandwich ELISA, Western Blot, or Meso Scale Discovery (MSD) assay.
-
-
Data Analysis:
-
Normalize the pSLP76 signal to the total SLP76 signal.
-
Calculate the percentage of inhibition of pSLP76 at each compound concentration and determine the IC₅₀ value as described for the biochemical assay.
-
Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.[2]
-
Cell Plating:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for an extended period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability at each concentration relative to untreated control cells.
-
Plot the viability against compound concentration to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
HPK1 Signaling Pathway in T-Cells
HPK1 acts as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 becomes activated and phosphorylates downstream targets like SLP76, ultimately dampening T-cell activation and cytokine production. Inhibition of HPK1 removes this brake, leading to enhanced immune function.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of a kinase inhibitor follows a structured cascade of experiments, moving from broad initial screens to detailed cellular and in vivo characterization.
Conclusion
The this compound scaffold represents a highly validated and versatile platform for the design of potent and selective kinase inhibitors. The core's ability to establish multiple hydrogen bonds with the kinase hinge region, enhanced by the critical 5-carboxamide moiety, provides a robust anchoring point. Structure-activity relationship studies have consistently demonstrated that targeted modifications at the C2 and C4 positions are effective strategies for achieving high selectivity against diverse kinases, including HPK1, FAK, and JAK3. The successful development of compounds with nanomolar and even sub-nanomolar potency highlights the power of this scaffold in addressing key therapeutic targets in oncology, immunology, and beyond. This guide provides a foundational resource for researchers aiming to leverage this privileged chemical matter in future drug discovery efforts.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that has proven to be a cornerstone in the development of a diverse array of therapeutic agents. Its remarkable versatility stems from its ability to form key hydrogen bond interactions with the hinge regions of various protein kinases and the active sites of other critical enzymes, most notably dihydrofolate reductase. This technical guide provides a comprehensive overview of the role of the 2,4-diaminopyrimidine core in drug discovery, with a focus on its application in the development of kinase and dihydrofolate reductase inhibitors. We will delve into the synthesis, mechanism of action, structure-activity relationships, and preclinical/clinical data of key compounds, offering researchers a detailed resource to inform their own drug discovery efforts.
The 2,4-Diaminopyrimidine Scaffold as a Kinase Inhibitor
The 2,4-diaminopyrimidine core has been extensively utilized in the design of potent and selective kinase inhibitors. Its ability to act as a bioisostere for the adenine hinge-binding motif of ATP allows for the development of competitive inhibitors for a wide range of kinases implicated in cancer and other diseases.
Targeting Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression of FAK is associated with increased malignancy and invasiveness in various cancers.[1] Several 2,4-diaminopyrimidine-based FAK inhibitors have been developed, with some showing promising preclinical and clinical activity.
One notable example is Fedratinib (Inrebic) , a Janus kinase 2 (JAK2) and FAK inhibitor approved for the treatment of myelofibrosis.[2][3]
Table 1: In Vitro Activity of Representative 2,4-Diaminopyrimidine-Based FAK Inhibitors
| Compound | FAK IC50 (nM) | Target Cell Line | Antiproliferative IC50 (nM) | Reference |
| TAE-226 | - | MGC-803 | - | [4] |
| 12s | 47 | MGC-803 | 240 | [4] |
| 12s | 47 | HCT-116 | 450 | [4] |
| 12s | 47 | KYSE30 | 440 | [4] |
| MY-1576 (8b) | - | KYSE30 | - | [2] |
Targeting Cyclin-Dependent Kinase 7 (CDK7)
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[5] The 2,4-diaminopyrimidine scaffold has been successfully employed to develop potent and selective CDK7 inhibitors.
Table 2: In Vitro Activity of Representative 2,4-Diaminopyrimidine-Based CDK7 Inhibitors
| Compound | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Target Cell Line | Antiproliferative IC50 (nM) | Reference |
| 22 | 7.21 | >1000 | MV4-11 | - | [6] |
Signaling Pathways
Caption: FAK signaling pathway in cell migration and proliferation.
Caption: Dual role of CDK7 in transcription and cell cycle regulation.
The 2,4-Diaminopyrimidine Scaffold as a Dihydrofolate Reductase (DHFR) Inhibitor
The 2,4-diaminopyrimidine scaffold is the core structural feature of a major class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.
Key DHFR Inhibitors
Pyrimethamine (Daraprim) is an antiparasitic drug used in the treatment of malaria and toxoplasmosis.[8] It exhibits selective inhibition of protozoal DHFR over the human enzyme.[3]
Trimethoprim is a widely used antibacterial agent, often in combination with sulfamethoxazole.[9] It shows high selectivity for bacterial DHFR.[9]
Iclaprim is a newer generation diaminopyrimidine DHFR inhibitor with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Table 3: In Vitro Activity of Key 2,4-Diaminopyrimidine-Based DHFR Inhibitors
| Compound | Target Organism | DHFR IC50/Ki | MIC (μg/mL) | Reference |
| Pyrimethamine | P. chabaudi (sensitive) | Kis = 0.7 ± 0.4 mM (Sulfadoxine) | - | [11] |
| Pyrimethamine | T. gondii | IC50 = 139 ± 49 nM | - | [3] |
| Trimethoprim | E. coli | - | - | [9] |
| Iclaprim | MRSA | - | MIC90 = 0.12 | [12][13] |
| Iclaprim | MSSA | - | MIC90 = 0.12 | [12][13] |
| Iclaprim | S. pyogenes | - | MIC90 = 0.25 | [13] |
Dihydrofolate Reductase Pathway
Caption: The role of DHFR in the folate metabolic pathway.
Pharmacokinetic Properties
The pharmacokinetic profiles of 2,4-diaminopyrimidine-based drugs are crucial for their therapeutic efficacy.
Table 4: Pharmacokinetic Parameters of Selected 2,4-Diaminopyrimidine Drugs
| Drug | Tmax (hours) | T1/2 (hours) | Protein Binding (%) | Metabolism | Primary Excretion | Reference |
| Fedratinib | 2-4 | 41 (effective) | ≥90 | CYP3A4, CYP2C19, FMO3 | Feces | [14][15] |
| Pyrimethamine | 2-4 | 96 | 87 | Hepatic (CYP3A4) | Urine | [13] |
| Trimethoprim | 1-2 | 8-12 | - | Hepatic (CYP2C8) | Urine | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of 2,4-diaminopyrimidine derivatives.
General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidines
This protocol describes a common synthetic route to generate diverse 2,4-diaminopyrimidine derivatives for structure-activity relationship studies.
Experimental Workflow: Synthesis of 2,4-Diaminopyrimidine Derivatives
Caption: A general synthetic workflow for 2,4-diaminopyrimidine derivatives.
Procedure:
-
Synthesis of 2,4-Diamino-6-substituted Pyrimidines: To a solution of a substituted methanol in dry DMSO or THF, add sodium hydride at 0 °C. Stir the mixture for 30 minutes, then add 2,4-diamino-6-chloropyrimidine. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.
-
Iodination at the 5-position: Dissolve the 2,4-diamino-6-substituted pyrimidine in dry acetonitrile. Add N-iodosuccinimide and stir at room temperature. After completion, dilute the reaction with ethyl acetate and wash with sodium thiosulfate and brine. Dry the organic layer and concentrate to obtain the 5-iodo derivative.
-
Suzuki Coupling: To a mixture of the 5-iodo derivative, a substituted phenylboronic acid, and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent system (e.g., EtOH/toluene/H2O or THF/H2O), add a base such as potassium carbonate. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, extract the product and purify by column chromatography to yield the final 2,4-diamino-5-aryl-6-substituted pyrimidine.
In Vitro Kinase Inhibition Assay (Kinase-Glo® Protocol)
This protocol outlines a general method for determining the IC50 of a compound against a specific kinase using a luminescence-based assay.
Procedure:
-
Prepare serial dilutions of the 2,4-diaminopyrimidine inhibitor in a suitable buffer (e.g., with a final DMSO concentration ≤1%).
-
In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This protocol describes a common method to measure DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme in a cuvette or 96-well plate.
-
Add the 2,4-diaminopyrimidine inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, dihydrofolic acid.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The IC50 value is calculated by plotting the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2,4-diaminopyrimidine compound for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, which is often a downstream indicator of kinase inhibitor activity.
Procedure:
-
Treat cells with the 2,4-diaminopyrimidine kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
Conclusion
The 2,4-diaminopyrimidine scaffold continues to be a highly valuable and versatile core structure in drug discovery. Its proven success in targeting both kinases and dihydrofolate reductase has led to the development of important therapeutic agents for a range of diseases, from cancer to infectious diseases. The ongoing exploration of novel derivatives and their structure-activity relationships promises to yield even more potent and selective drug candidates in the future. This technical guide provides a solid foundation of data and methodologies to aid researchers in leveraging the full potential of this remarkable scaffold in their drug discovery programs.
References
- 1. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE ULUTAS MEDICAL JOURNAL [ulutasmedicaljournal.com]
- 10. promega.com [promega.com]
- 11. Potentiating effect of pyrimethamine and sulfadoxine against dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant Plasmodium chabaudi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. A Phase 3, Randomized, Double-Blind, Multicenter Study To Evaluate the Safety and Efficacy of Intravenous Iclaprim versus Vancomycin for Treatment of Acute Bacterial Skin and Skin Structure Infections Suspected or Confirmed To Be Due to Gram-Positive Pathogens (REVIVE-2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Screening of 2,4-Diaminopyrimidine-5-carboxamide for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities associated with the 2,4-diaminopyrimidine-5-carboxamide scaffold. This core structure has demonstrated significant potential in the development of targeted therapies, primarily as kinase inhibitors across various disease areas, including oncology, immunology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts in this area.
Core Biological Activities and Data Presentation
The this compound scaffold has been extensively investigated as a privileged structure in drug discovery, demonstrating inhibitory activity against a range of biological targets. The primary areas of activity include kinase inhibition, anticancer cytotoxicity, and antimicrobial effects.
Kinase Inhibition
The 5-carboxamide moiety of this scaffold has been shown to be crucial for enhanced enzyme inhibitory potency and kinome selectivity. It often engages key residues in the hinge region of kinase ATP-binding sites, leading to significant improvements in potency.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound/Derivative Reference | Target Kinase | IC50 | Assay Type | Reference |
| Compound 1 | HPK1 | 64 nM (for derivative 2) | TR-FRET | [1] |
| Not Specified | Sky (TYRO3) | Nanomolar range | Not Specified | [2][3] |
| Compounds 6 and 11 (N-(2-amino-5-cyanopyrimidin-4-yl)benzamide) | EGFR | Potent (specific IC50 not provided) | In vitro cytotoxicity | [4][5][6] |
| Not Specified | JNK | Not Specified | Patent Study | [7] |
| Compound A12 (2,4-diarylaminopyrimidine derivative) | FAK | 10.8 nM | In vitro enzyme assay | [8] |
| Compound A13 (2,4-diarylaminopyrimidine derivative) | FAK | 9.6 nM | In vitro enzyme assay | [8] |
| Not Specified | CK1δ | 0.11–30.00 µM | Not Specified | [9] |
| Not Specified | IRAK4 | Modest efficacy in vivo | IL-1β-induced IL-6 inhibition | [10] |
Anticancer Activity
Derivatives of the 2,4-diaminopyrimidine core have demonstrated cytotoxic effects against a variety of human cancer cell lines. This activity is often linked to the inhibition of key oncogenic kinases.
Table 2: In Vitro Anticancer Activity of 2,4-Diaminopyrimidine Derivatives
| Compound/Derivative Reference | Cell Line | IC50 | Assay Type | Reference |
| Compounds 6 and 11 (N-(2-amino-5-cyanopyrimidin-4-yl)benzamide) | MCF-7 (Breast), C33A (Cervical), KB (Oral), DU-145 (Prostate) | Potent to moderate (specific values not provided) | Not Specified | [4][5][6] |
| Compound 9k | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 2.14 µM, 3.59 µM, 5.52 µM, 3.69 µM | Not Specified | [11] |
| Compound 13f | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 1.98 µM, 2.78 µM, 4.27 µM, 4.01 µM | Not Specified | [11] |
| Compound A12 | A549 (Lung), MDA-MB-231 (Breast) | 130 nM, 94 nM | Not Specified | [8] |
| Compound 7i | HCT116 (Colon), HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical) | 4.93 µM, 5.57 µM, 8.84 µM, 14.16 µM | Not Specified | [12] |
Antimicrobial and Anti-leishmanial Activity
The 2,4-diaminopyrimidine scaffold is a known core structure for dihydrofolate reductase (DHFR) inhibitors. This has led to the investigation of its derivatives for antimicrobial and anti-parasitic activities.
Table 3: Anti-leishmanial Activity of 2,4-Diaminopyrimidine Derivatives
| Compound/Derivative Reference | Target | IC50 | Selectivity (vs. human DHFR) | Reference |
| Compound 59 | L. major DHFR | 0.10 µM | Not Specified | |
| Compounds 55-59 | L. major DHFR | Not Specified | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of published findings. Below are synthesized protocols for key experiments cited in the literature for the screening of this compound and its derivatives.
Kinase Inhibition Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., for HPK1)
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add the test compound (this compound derivative) at various concentrations to the wells of a microplate.
-
Add the kinase (e.g., HPK1) and the ULight™-labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values by plotting the ratio against the compound concentration.
-
2. ADP-Glo™ Kinase Assay (e.g., for EGFR)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a light signal with luciferase.
-
Protocol:
-
Set up the kinase reaction in a buffer containing the kinase (e.g., EGFR), the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1), and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP concentration and thus the kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assays
1. MTT Cell Proliferation/Cytotoxicity Assay
-
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Antimicrobial Assays
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways in which the this compound scaffold has shown inhibitory potential.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: EGFR Signaling Pathway in Cancer.
Caption: FAK Signaling in Cell Adhesion and Migration.
Experimental Workflows
The following diagrams outline the general workflows for key experimental procedures.
Caption: General Workflow for In Vitro Kinase Inhibition Assays.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of diaminopyrimidine carboxamides, a versatile scaffold that has demonstrated significant potential across various therapeutic areas. The following sections detail the quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.
Quantitative Structure-Activity Relationship (SAR) Data
The diaminopyrimidine carboxamide core has been explored as an inhibitor of various biological targets, leading to the identification of potent compounds in oncology, infectious diseases, and immunology. The following tables summarize the key SAR findings from seminal studies in these fields.
Diaminopyrimidine Carboxamides as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses.
| Compound | R¹ | R² | HPK1 IC₅₀ (nM) | SLP-76 Phosphorylation IC₅₀ (nM) | IL-2 Release EC₅₀ (nM) |
| 1 | H | H | 64 | >1000 | >1000 |
| 2 | CONH₂ | H | 0.54 | 120 | 250 |
| 3 | CH₃ | H | >1000 | ND | ND |
| 4 | CF₃ | H | >1000 | ND | ND |
| 27 | CONH₂ | 2,6-difluoro | 0.2 | 30 | 80 |
Data synthesized from multiple sources. ND = Not Determined.
Key SAR Insights for HPK1 Inhibition:
-
The 5-carboxamide moiety on the pyrimidine ring is crucial for potent HPK1 inhibition, providing a significant increase in activity compared to an unsubstituted analogue (Compound 2 vs. 1).[1]
-
Other small substituents at the 5-position, such as methyl or trifluoromethyl, result in a dramatic loss of potency (Compounds 3 and 4).[1]
-
Substitution on the aniline ring can further optimize potency and cellular activity. For instance, 2,6-difluoro substitution led to a highly potent compound (Compound 27) with robust activity in cellular assays.[1]
Diaminopyrimidine Derivatives as Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and migration.
| Compound | R (at C4-aniline) | R' (at C2-amine) | FAK IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (nM) | MDA-MB-231 Cell Proliferation IC₅₀ (nM) |
| A11 | 4-morpholino | piperidin-4-ylmethanamine | 197 | ND | ND |
| A12 | 4-morpholino | (oxan-4-yl)aminyl | 10.8 | 130 | 94 |
| A13 | 4-morpholino | (4-hydroxycyclohexyl)aminyl | 9.6 | ND | ND |
| A14 | 4-morpholino | N,N-dimethylaminyl | 149 | ND | ND |
Data extracted from a study on FAK inhibitors.[2] ND = Not Determined.
Key SAR Insights for FAK Inhibition:
-
The nature of the substituent at the C2-amine position significantly influences FAK inhibitory activity.
-
Cyclic amine derivatives with hydrophilic groups, such as (oxan-4-yl)aminyl (A12) and (4-hydroxycyclohexyl)aminyl (A13), were found to be highly potent.[2]
-
A piperidin-4-ylmethanamine moiety (A11) or a simple dimethylamino group (A14) resulted in reduced potency.[2]
6-Dialkylaminopyrimidine Carboxamides as Antitubercular Agents
A phenotypic screen against Mycobacterium tuberculosis (Mtb) identified a series of 6-dialkylaminopyrimidine carboxamides with a novel mechanism of action.
| Compound | R (Amide) | LHS | Mtb H37Rv MIC (μM) |
| 1 | Phenyl | 4-CF₃-3-pyridyl | 1.6 |
| 31 | N-Methylphenyl | 4-CF₃-3-pyridyl | >50 |
| 32 | (Reversed Amide) | 4-CF₃-3-pyridyl | >50 |
Data extracted from a study on antitubercular agents.[3] LHS = Left Hand Side.
Key SAR Insights for Antitubercular Activity:
-
The free amide NH group is critical for antitubercular activity, as N-methylation (Compound 31) leads to a complete loss of potency.[3]
-
The orientation of the amide bond is also essential, with the reversed amide analogue (Compound 32) being inactive.[3]
-
The SAR around the left-hand side (LHS) and the central core was found to be narrow, while the right-hand side (RHS) of the molecule allowed for more modifications.[3]
5-Benzyl-2,4-diaminopyrimidine Analogues as Leishmania major Dihydrofolate Reductase (LmDHFR) Inhibitors
Diaminopyrimidine derivatives have been explored as antifolates targeting the dihydrofolate reductase (DHFR) enzyme, which is crucial for parasite survival.
| Compound | Linker | Amino Acid Moiety | LmDHFR IC₅₀ (μM) | hDHFR IC₅₀ (μM) | Selectivity Index (SI) |
| 55 | Ethyl | Phenylalanine | 0.21 | 15.2 | 72.4 |
| 56 | Ethyl | Valine | 0.18 | 15.2 | 84.5 |
| 58 | Ethyl | Tryptophan | 0.12 | 10.5 | 87.5 |
| 59 | Ethyl | Glutamic Acid | 0.10 | 9.8 | 98.0 |
Data extracted from a study on antileishmanial agents.[4]
Key SAR Insights for LmDHFR Inhibition:
-
The introduction of amino acid moieties via a two-carbon linker to the 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine core resulted in potent and selective LmDHFR inhibitors.[4]
-
Compounds with various amino acid side chains demonstrated excellent selectivity for the parasite enzyme over the human ortholog.[4]
-
The compound bearing a glutamic acid moiety (Compound 59) exhibited the highest potency against LmDHFR.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR tables.
HPK1-SLP76 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the substrate SLP76 by HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated SLP76 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phospho-SLP76 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop/Detection Buffer (e.g., 20 mM EDTA in assay buffer)
-
384-well low-volume plates
-
Test compounds dissolved in DMSO
Procedure:
-
Add 2 µL of test compound solution in DMSO to the assay plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.
-
Add 4 µL of HPK1 enzyme solution (diluted in assay buffer) to the wells containing the test compound and the positive control wells. Add 4 µL of assay buffer to the negative control wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and biotinylated SLP76 substrate (diluted in assay buffer).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-SLP76 antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to determine the percent inhibition for each compound. IC₅₀ values are then calculated from the dose-response curves.
Focal Adhesion Kinase (FAK) Enzymatic Assay
This assay determines the inhibitory activity of compounds against the FAK enzyme.
Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Add 1 µL of test compound solution in DMSO to the assay plate.
-
Add 2 µL of a solution containing FAK enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase assay buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the FAK kinase activity. IC₅₀ values are determined from dose-response curves.
Mycobacterium tuberculosis (Mtb) Whole-Cell Phenotypic Screening
This assay measures the minimum inhibitory concentration (MIC) of compounds against Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Resazurin sodium salt solution
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates.
-
Inoculate a mid-log phase culture of Mtb H37Rv, diluted to a final optical density at 600 nm (OD₆₀₀) of 0.003, into each well.
-
Include a positive control (no compound) and a negative control (no bacteria) on each plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well.
-
Re-incubate the plates for 24 hours at 37°C.
-
Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Leishmania major Dihydrofolate Reductase (LmDHFR) Enzymatic Assay
This assay measures the inhibition of LmDHFR activity by monitoring the oxidation of NADPH.
Materials:
-
Recombinant Leishmania major DHFR (LmDHFR)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)
-
96-well UV-transparent plates
-
Test compounds dissolved in DMSO
Procedure:
-
Add test compounds at various concentrations to the wells of the 96-well plate.
-
Add LmDHFR enzyme, DHF, and NADPH to the assay buffer.
-
Initiate the reaction by adding the enzyme-substrate mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at room temperature using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHFR activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes provide a logical framework for understanding the context of the SAR studies.
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
FAK Signaling Pathway in Cancer
Caption: FAK signaling promotes cancer cell survival and migration.
Experimental Workflow for Antitubercular Drug Discovery
Caption: A typical workflow for antitubercular drug discovery.
References
- 1. Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 2,4-Diaminopyrimidine-5-carboxamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases. This guide provides an in-depth review of this chemical moiety, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to support ongoing research and drug discovery efforts.
Introduction to the this compound Scaffold
The 2,4-diaminopyrimidine scaffold is a key pharmacophore that has been successfully employed in the design of numerous inhibitors of various protein kinases and other enzymatic targets. The strategic placement of amino groups at the 2 and 4 positions allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. The addition of a carboxamide group at the 5-position provides an additional point for interaction and a vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This scaffold has been extensively explored in the development of therapeutics for a multitude of diseases, most notably in oncology and immunology.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of various this compound derivatives against several key protein kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Sky Kinase Inhibitors | ||||
| Analog 20 | Sky | 92 | ELISA | [1] |
| Analog 21 | Sky | 0.7 | ELISA | [1] |
| Analog 24 | Sky | 15 | ELISA | [1] |
| Compound 32 | TYRO3 (Sky) | 70 | Not Specified | |
| HPK1 Inhibitors | ||||
| Compound 1 | HPK1 | < 1 (Biochemical) | TR-FRET | |
| Compound 14g | HPK1 | 0.15 | Not Specified | [2] |
| EGFR Inhibitors | ||||
| Compound 10b | EGFR | 8.29 | Not Specified | |
| CDK7 Inhibitors | ||||
| YKL-5-124 | CDK7 | < 10 (Biochemical) | Not Specified | |
| FAK Inhibitors | ||||
| Compound 8a | FAK | 47 | Not Specified | |
| Compound 8c | FAK | 30 | Not Specified | |
| Compound 8d | FAK | 40 | Not Specified | |
| Compound A12 | FAK | < 100 (Biochemical) | Not Specified | |
| Other Kinase Inhibitors | ||||
| Various Derivatives | CK1δ | 110 - 30,000 | Not Specified | [3] |
Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7i | HCT116 | Colon Cancer | 4.93 | |
| Compound 7i | HT-29 | Colon Cancer | 5.57 | |
| Compound 7i | MCF-7 | Breast Cancer | 8.84 | |
| Compound 7i | HeLa | Cervical Cancer | 14.16 | |
| Compound 9k | A549 | Lung Cancer | 2.14 | [4] |
| Compound 9k | HCT-116 | Colon Cancer | 3.59 | [4] |
| Compound 9k | PC-3 | Prostate Cancer | 5.52 | [4] |
| Compound 9k | MCF-7 | Breast Cancer | 3.69 | [4] |
| Compound 13f | A549 | Lung Cancer | 1.98 | [4] |
| Compound 13f | HCT-116 | Colon Cancer | 2.78 | [4] |
| Compound 13f | PC-3 | Prostate Cancer | 4.27 | [4] |
| Compound 13f | MCF-7 | Breast Cancer | 4.01 | [4] |
| Compound A12 | A549 | Lung Cancer | 0.13 | |
| Compound A12 | MDA-MB-231 | Breast Cancer | 0.094 | |
| Compound 8a | H1975 | Lung Cancer | 0.044 | |
| Compound 8a | A431 | Skin Cancer | 0.119 | |
| Compound 10b | HepG2 | Liver Cancer | 3.56 | |
| Compound 10b | A549 | Lung Cancer | 5.85 | |
| Compound 10b | MCF-7 | Breast Cancer | 7.68 |
Table 3: Pharmacokinetic Parameters of Selected this compound Derivatives
| Compound/Derivative | Parameter | Value | Species | Reference |
| Sky Kinase Inhibitors | ||||
| Analog 20 | HLM Stability | Reduced | Human | [1] |
| Analog 20 | RLM Stability | Reduced | Rat | [1] |
| Analog 21 | HLM Stability | Reduced | Human | [1] |
| Analog 21 | RLM Stability | Reduced | Rat | [1] |
| Analog 24 | HLM Stability | Good | Human | [1] |
| Analog 24 | RLM Stability | Good | Rat | [1] |
| HPK1 Inhibitors | ||||
| Compound 1 | Mean Residence Time (MRT) | 2.1 h | Rat | |
| Compound 1 | Mean Residence Time (MRT) | 1.2 h | Mouse | |
| Compound 1 | Oral Bioavailability (%F) | 17% | Mouse | |
| Compound 14g | T1/2 (HLM) | 38.2 min | Human | [2] |
| Compound 14g | CLint (HLM) | 36.4 µL/min/mg | Human | [2] |
| Compound 14g | AUC0-inf (IV, 2 mg/kg) | 644 ng·h/mL | Rat | [2] |
| Compound 14g | T1/2 (IV, 2 mg/kg) | 9.98 h | Rat | [2] |
| Compound 14g | CL (IV, 2 mg/kg) | 52.3 mL/min/kg | Rat | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagents.
Synthesis of this compound Derivatives
A general synthetic route to 2,4-diaminopyrimidine-5-carboxamides often starts from a suitably substituted pyrimidine precursor. For instance, a two-step sequential nucleophilic aromatic substitution (SNAr) protocol can be employed starting from commercially available 2,4-dichloropyrimidine-5-carboxamide.
General Procedure:
-
First Nucleophilic Substitution: To a solution of 2,4-dichloropyrimidine-5-carboxamide in a suitable solvent (e.g., DMF or DMSO), an amine (R1-NH2) is added in the presence of a base (e.g., diisopropylethylamine, DIPEA) at room temperature or elevated temperatures. The reaction progress is monitored by TLC or LC-MS. Upon completion, the intermediate 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide is isolated.
-
Second Nucleophilic Substitution: The isolated intermediate is then reacted with a second amine (R2-NH2) under acidic or basic conditions, or via palladium-catalyzed cross-coupling reactions, to install the second amino group at the C2 position, yielding the final this compound derivative. Purification is typically achieved by column chromatography.[5]
In Vitro Kinase Inhibition Assays
1. ELISA-Based Kinase Assay (e.g., for Sky Kinase):
-
Principle: This assay measures the phosphorylation of a substrate by the kinase, which is then detected using a specific antibody.
-
Procedure:
-
Coat a microtiter plate with the kinase substrate.
-
Add the kinase, ATP, and the test compound (this compound derivative) to the wells.
-
Incubate to allow the kinase reaction to proceed.
-
Wash the plate to remove ATP and unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic or fluorogenic substrate for the enzyme and measure the signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[1]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., for HPK1):
-
Principle: This assay measures the proximity of a europium-labeled antibody and an Alexa Fluor 647-labeled tracer that both bind to the kinase. Inhibition of the kinase by a compound displaces the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
Add the kinase, the europium-labeled anti-tag antibody, and the test compound to a microplate well.
-
Add the Alexa Fluor 647-labeled kinase tracer.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The decrease in the FRET ratio is proportional to the inhibitory activity of the compound.
-
Cell-Based Assays
1. MTT Cell Proliferation Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
In Vivo Pharmacokinetic Studies in Rodents
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
-
General Protocol (for mice or rats):
-
Administer the test compound to a cohort of animals via the desired route (e.g., intravenous, oral).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (%F) is also determined by comparing the AUC from oral administration to that from intravenous administration.[2]
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Sky Kinase Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: HPK1 Negative Regulation of T-Cell Signaling.
Caption: Dual Roles of CDK7 in Cell Cycle and Transcription.
Caption: FAK Signaling in Cell Adhesion and Migration.
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of a wide array of clinically relevant targets. The data and protocols compiled in this guide highlight the broad applicability of this chemical class in medicinal chemistry. The provided signaling pathway diagrams offer a visual framework for understanding the mechanism of action of these inhibitors. It is anticipated that further exploration and modification of this versatile scaffold will lead to the development of novel and effective therapeutic agents for various diseases.
References
Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel 2,4-diaminopyrimidine-5-carboxamide analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully employed in the development of potent inhibitors for various protein kinases implicated in oncology and immunology. This document outlines detailed synthetic protocols for the core scaffold and its derivatives, presents a compilation of their biological activities in structured tables, and illustrates key signaling pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the 2,4-diaminopyrimidine framework.
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous biologically active molecules. The strategic placement of amino groups at the 2 and 4 positions allows for crucial hydrogen bonding interactions with the hinge region of many protein kinases. Further functionalization at the 5-position, particularly with a carboxamide group, provides a vector for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on this compound analogues, which have shown promise as inhibitors of several important kinase targets, including Epidermal Growth Factor Receptor (EGFR), Spleen tyrosine kinase (Sky), Hematopoietic Progenitor Kinase 1 (HPK1), and Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] Inhibition of these kinases can impact critical cellular processes such as cell cycle progression, proliferation, and immune responses, making them attractive targets for therapeutic intervention in cancer and autoimmune diseases.
General Synthetic Routes
The synthesis of this compound analogues typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the construction of a functionalized pyrimidine ring, followed by the introduction of the carboxamide moiety at the 5-position.
A key intermediate in many synthetic approaches is 2,4-diamino-6-chloropyrimidine, which can be prepared from 2,4-diamino-6-hydroxypyrimidine.[2] The 5-carboxamide group is often introduced via the hydrolysis of a 5-cyano precursor.[5][6]
Synthesis of Key Intermediates
2.1.1. Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This intermediate can be synthesized via the condensation of guanidine with a cyanoacetate derivative.
-
Experimental Protocol:
-
To a solution of sodium methoxide in methanol, add guanidine nitrate and stir for 1 hour.
-
Add methyl cyanoacetate dropwise to the refluxing mixture.
-
After refluxing for 4 hours, distill off the methanol.
-
Add water and adjust the pH to 9 with hydrochloric acid, then to 7 with 50% acetic acid.
-
Cool the mixture to 5-10 °C and filter the precipitate.
-
Wash the solid with water and dry to yield 2,4-diamino-6-hydroxypyrimidine.
-
2.1.2. Synthesis of 2,4-Diamino-6-chloropyrimidine
The chlorination of the 6-hydroxy group is a crucial step to enable further functionalization.
-
Experimental Protocol: [2]
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction mixture to ice water.
-
Stir the aqueous solution at 90 °C for 1 hour.
-
Adjust the pH to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).[2]
-
Synthesis of the this compound Core
The introduction of the 5-carboxamide group can be achieved through a 5-cyano intermediate.
2.2.1. Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile
A common route to 5-cyanopyrimidines involves the reaction of S-methyl thiourea hydrogen sulphate and ethoxymethylene malononitrile.[7]
-
Experimental Protocol (General): [7]
-
React S-methyl thiourea hydrogen sulphate with ethoxymethylene malononitrile in the presence of diisopropylethylamine in dry DMF at 0 °C to room temperature to obtain a 4-amino-5-cyano-2-methylthiopyrimidine intermediate.
-
Oxidize the methylthio group to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid.
-
Perform a nucleophilic substitution with an appropriate amine to introduce the desired substituent at the 2-position and yield a 2,4-diaminopyrimidine-5-carbonitrile derivative.
-
2.2.2. Hydrolysis of the 5-Cyano Group to a 5-Carboxamide
The hydrolysis of the nitrile to the carboxamide can be performed under acidic or basic conditions.[5][6]
-
Experimental Protocol (Acidic Hydrolysis): [5]
-
Heat the 2,4-diaminopyrimidine-5-carbonitrile derivative under reflux with a dilute acid (e.g., dilute HCl).
-
Upon completion of the reaction, cool the mixture and neutralize to precipitate the this compound product.
-
Filter, wash, and dry the product.
-
-
Experimental Protocol (Alkaline Hydrolysis): [5]
-
Heat the 2,4-diaminopyrimidine-5-carbonitrile derivative under reflux with an aqueous base (e.g., NaOH solution).
-
After the reaction, cool the solution and acidify with a strong acid to precipitate the carboxylic acid. To obtain the carboxamide, careful control of reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid.
-
Biological Activity of Novel Analogues
This compound analogues have been investigated as inhibitors of several protein kinases. The following tables summarize some of the reported biological activities.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| UNC1062 | Sky | 15 | - | [8] |
| Compound 6 | EGFR | - (Potent Activity) | MCF-7, C33A, KB, DU-145 | [2] |
| Compound 11 | EGFR | - (Potent Activity) | MCF-7, C33A, KB, DU-145 | [2] |
| Compound 21 | HPK1 | 1.0 | - | [3] |
| Compound 22 | CDK7 | 7.21 | MV4-11 | [4][9] |
Note: This table is a representative summary. For more detailed data, please refer to the cited literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by these compounds and a general experimental workflow for their synthesis and evaluation.
Signaling Pathways
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Caption: HPK1 Signaling in T-Cell Activation.
Caption: Dual Role of CDK7 in Cell Cycle and Transcription.
Experimental Workflow
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
The this compound scaffold represents a highly adaptable and promising platform for the development of novel kinase inhibitors. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse analogue libraries. The compiled biological data highlights the potential of these compounds against various clinically relevant targets. The provided diagrams of signaling pathways and experimental workflows offer a conceptual framework for the rational design and evaluation of new drug candidates. Further exploration of the structure-activity relationships within this chemical series is warranted to optimize potency, selectivity, and drug-like properties, ultimately paving the way for the discovery of next-generation therapeutics.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 2,4-Diaminopyrimidine-5-carboxamide Binding Modes: A Technical Guide
Abstract: The 2,4-diaminopyrimidine-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to form specific and stable interactions with the hinge region of ATP-binding sites makes it a privileged structure in drug design. Understanding the precise binding modes of this scaffold is critical for optimizing potency, selectivity, and overall drug-like properties. This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to investigate the binding interactions of this compound derivatives. It covers key protein targets, summarizes quantitative binding data, details common computational protocols, and illustrates complex workflows and interactions through visualizations for researchers, scientists, and drug development professionals.
The this compound Core Scaffold
The 2,4-diaminopyrimidine moiety is a bioisosteric replacement for the adenine core of ATP, enabling it to act as a competitive inhibitor for a vast range of protein kinases. The diaminopyrimidine core typically establishes two or three key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The carboxamide group at the 5-position provides an additional vector for chemical modification, allowing for the exploration of surrounding sub-pockets to enhance selectivity and potency.[1][2]
Key Protein Targets and Binding Interactions
Theoretical studies have elucidated the binding modes of this scaffold against numerous protein targets, primarily within the kinase family. The consistent interaction pattern involves the diaminopyrimidine core acting as a hydrogen bond donor and acceptor with the kinase hinge region.
Common Targets Include:
-
Sky Kinase (TYRO3): Inhibitors with 2-aminobenzyl analogs have been shown to occupy the Ala571 subpocket, contributing to high selectivity.[1]
-
Casein Kinase 1 Epsilon (CK1ε): Binding is primarily driven by hydrogen bonds with residues E83 and L85 in the hinge region. Some compounds form a "hydrogen bond trident" with this region.[3]
-
Focal Adhesion Kinase (FAK): The aminopyrimidine group typically forms hydrogen bonds with the Cys502 residue of the hinge loop, while the carboxamide can interact with residues like Asp564.[2][4]
-
c-Jun N-terminal Kinase (JNK): This scaffold is explored for treating diseases associated with the JNK pathway, such as fibrotic liver disorders.[5]
-
Dihydrofolate Reductase (DHFR): Derivatives have been designed as selective antifolates targeting DHFR from pathogens like Leishmania major.[6]
Computational Methodologies
A multi-step computational approach is typically employed to predict and analyze the binding modes of this compound derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Typical Protocol:
-
Receptor Preparation: Start with a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Add hydrogen atoms, assign partial charges, and remove water molecules and co-factors not relevant to binding.
-
Ligand Preparation: Generate a 3D conformation of the ligand. Assign atom types and charges using a suitable force field (e.g., AMBER, GROMOS).
-
Grid Generation: Define the binding site on the receptor, typically centered on the location of a known co-crystallized ligand or predicted active site.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically sample ligand conformations within the defined grid.
-
Pose Analysis: Score and rank the resulting binding poses based on the scoring function. The top-ranked poses are visually inspected for key interactions, such as hydrogen bonds with the hinge region.[2][4]
Molecular Dynamics (MD) Simulations
MD simulations are used to assess the stability of the docked ligand-protein complex and to observe its dynamic behavior in a simulated physiological environment.[7][8]
Typical Protocol:
-
System Setup: The top-ranked docked complex is placed in a simulation box.
-
Solvation: The box is filled with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
Minimization: The energy of the entire system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 atm). This is done in stages, often with restraints on the protein and ligand that are slowly released.
-
Production Run: A long simulation (typically hundreds of nanoseconds) is run without restraints, during which atomic coordinates are saved at regular intervals.[9]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to monitor intermolecular interactions (e.g., hydrogen bonds) over time.[3][8]
References
- 1. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Role of 2,4-Diaminopyrimidine-5-carboxamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2,4-diaminopyrimidine-5-carboxamide scaffold in the development of novel anticancer agents. While this core structure itself is a foundational element, its derivatives have shown significant promise in targeting various cancer cell lines through the inhibition of key signaling pathways. This document details the mechanism of action, summarizes the efficacy of notable derivatives, and provides standardized protocols for evaluating such compounds in a laboratory setting.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. The diaminopyrimidine portion often forms critical hydrogen bonds within the ATP-binding pocket of kinases, while the 5-carboxamide group can provide an additional interaction point, enhancing both potency and selectivity.[1] Research has demonstrated that modifications to this core structure can yield derivatives with significant activity against various cancer-related kinases, leading to downstream effects such as cell cycle arrest and apoptosis.
Mechanism of Action: Kinase Inhibition
Derivatives of this compound primarily function as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of kinases crucial for cancer cell proliferation and survival, these compounds block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant growth. Notable kinase targets for this class of compounds include Receptor Tyrosine Kinases (RTKs) like TYRO3 (also known as Sky) and serine/threonine kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]
The general mechanism of action is depicted in the signaling pathway diagram below.
Caption: Kinase Inhibition by this compound Derivatives.
Data Presentation: Efficacy of Representative Derivatives
The following tables summarize the in vitro efficacy of several published derivatives of this compound against specific kinase targets. It is important to note that these compounds are more complex than the parent scaffold.
Table 1: Inhibitory Activity of this compound Derivatives against TYRO3 (Sky) Kinase
| Compound ID | Modifications on Core Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 13 | 2,5-dichlorobenzylamino at C2, piperidinylamino at C4 | Sky (TYRO3) | 0.19 | [2] |
| Compound 14 | 2,5-dichlorobenzylamino at C2, N-methylpiperazinylamino at C4 | Sky (TYRO3) | 0.04 | [2] |
| Compound 20 | 3,5-dichloroanilino at C2, cyclopentylamino at C4, isoxazole sidechain | Sky (TYRO3) | 0.092 | [2] |
| Compound 21 | 3,5-dichloroanilino at C2, cyclopentylamino at C4, methylisoxazole sidechain | Sky (TYRO3) | 0.0007 | [2][3] |
| Compound 24 | 3,5-dichloroanilino at C2, cyclopentylamino at C4, bromine atom at C5 | Sky (TYRO3) | 0.015 | [2][3] |
| Compound 32 | Specific modifications for selectivity | TYRO3 | 0.070 | [3] |
Table 2: Inhibitory Activity of a this compound Derivative against HPK1
| Compound ID | Modifications on Core Scaffold | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| Compound 2 | Unspecified complex aniline substitutions | HPK1 | TR-FRET | 64 | [1] |
Experimental Protocols
The following are detailed, standardized protocols for assessing the anticancer properties of this compound derivatives in cancer cell lines.
Caption: General Experimental Workflow for Compound Evaluation.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4][5][6][7]
Materials:
-
Treated and control cells (adherent and supernatant collected)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis in cell culture using the test compound for a predetermined time. Collect both floating and adherent cells.
-
Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Cell Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Data Analysis:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1 x 10⁶ cells after treatment with the test compound.
-
Fixation: Wash the cells once with cold PBS. Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: this compound as a Drug Discovery Scaffold.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Studying Autoimmune Disease Models with 2,4-Diaminopyrimidine-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by an immune response against the body's own tissues, represent a significant area of unmet medical need. The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting key signaling pathways in immune cells. Derivatives of this core structure have shown significant promise in modulating immune responses, making them valuable research tools for studying the pathogenesis of autoimmune diseases and for the preclinical evaluation of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in the study of autoimmune disease models. The primary focus is on the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), key regulators of T-cell and innate immune signaling, respectively.
Mechanism of Action and Signaling Pathways
This compound derivatives primarily function as ATP-competitive kinase inhibitors. The 5-carboxamide moiety is crucial for enhanced enzyme inhibitory potency and selectivity.[1][2] The specific substitutions on the diaminopyrimidine core determine the primary kinase target and the compound's overall activity.
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the ubiquitination and degradation of SLP-76, which dampens the T-cell response and reduces the production of cytokines like Interleukin-2 (IL-2).[3][5] Inhibition of HPK1 by this compound derivatives prevents SLP-76 phosphorylation, thereby enhancing T-cell activation and cytokine production.[1][2]
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biochemical Kinase Inhibition Assays Using 2,4-Diaminopyrimidine-5-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a primary focus for drug discovery.[2][3][4] The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors.[5][6][7] Compounds based on this core have shown inhibitory activity against various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), Sky kinase, and c-Jun N-terminal Kinase (JNK).[5][6][7][8][9] This document provides detailed protocols for assessing the inhibitory potential of this compound derivatives using common biochemical assay formats.
Core Assay Principles Biochemical kinase assays quantify the enzymatic activity of a purified kinase.[10] Inhibition is measured by a decrease in this activity in the presence of a test compound. The most common methods measure either the consumption of the co-substrate ATP or the formation of the phosphorylated product.[1] Two robust, high-throughput methods are detailed here: a luminescence-based assay that quantifies ATP depletion and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that detects product formation.[2][11]
Experimental Workflow
The general workflow for screening kinase inhibitors like this compound derivatives is a multi-step process from initial preparation to final data analysis.
Figure 1. General experimental workflow for a biochemical kinase inhibition assay.
Signaling Pathway Example: HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[5] Inhibiting HPK1 can enhance T-cell activation and cytokine production, such as Interleukin-2 (IL-2), which is a promising strategy in cancer immunotherapy.[5] this compound derivatives have been developed as potent HPK1 inhibitors.[5]
Figure 2. Simplified diagram of HPK1's role in T-cell signaling and its inhibition.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)
This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[12][13] The light output is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., HPK1)
-
Kinase substrate (protein or peptide)
-
This compound test compound
-
ATP (ultra-pure)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Solid white, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the this compound inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 25 nL) of the diluted compounds to the wells of a 384-well plate.[14] Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a low-activity control (100% inhibition).
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Dispense the kinase/substrate mix into the wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[13][14]
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the kinase (typically at or near its Kₘ).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate for the desired reaction time (e.g., 1-2 hours) at room temperature.[13]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. The volume added should be equal to the reaction volume.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to generate light.[12]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12][14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: TR-FRET-Based Kinase Inhibition Assay (HTRF® Principle)
This protocol uses a generic antibody-based detection method for phosphorylated substrates.[15] The assay measures the FRET signal between a europium cryptate (donor) conjugated to a phospho-specific antibody and an acceptor (e.g., XL665) coupled to the substrate, often via a tag like biotin.[15][16][17]
Materials:
-
Kinase of interest
-
Biotinylated kinase substrate
-
This compound test compound
-
ATP
-
HTRF® KinEASE™ Kit (or equivalent) containing:
-
Europium-cryptate labeled anti-phospho antibody
-
Streptavidin-XL665 (SA-XL665)
-
Enzymatic buffer and detection buffer
-
-
Low-volume, non-binding multi-well plates (e.g., 384-well)
-
HTRF-compatible plate reader
Methodology:
-
Compound and Reagent Preparation:
-
Kinase Reaction:
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[16][17]
-
Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000.[16][17]
-
Determine the percent inhibition based on high and low controls and calculate the IC₅₀ value as described in Protocol 1.
-
Data Presentation
Quantitative results from kinase inhibition assays should be summarized clearly. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. Selectivity is assessed by comparing the IC₅₀ values across a panel of different kinases.
Table 1: Inhibitory Activity of Compound X (a this compound derivative)
| Target Kinase | Biochemical IC₅₀ (nM) | Assay Method |
| HPK1 | 5 | ADP-Glo™ |
| Kinase A | 850 | ADP-Glo™ |
| Kinase B | >10,000 | HTRF® |
| Kinase C | 2,400 | ADP-Glo™ |
| Sky | 15 | HTRF® |
Data are hypothetical and for illustrative purposes only. Real data should be generated and cited appropriately.
Table 2: Kinome Selectivity Profile of HPK1 Inhibitor "Compound 1" [5]
| Kinase | Biochemical IC₅₀ (nM) |
| HPK1 | 64 |
| GCK | >10,000 |
| MINK1 | >10,000 |
| TNIK | >10,000 |
This table presents example data adapted from literature to show selectivity. "Compound 1" refers to a specific 2,4-diaminopyrimidine carboxamide inhibitor of HPK1.[5]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. resources.revvity.com [resources.revvity.com]
Application Notes: Cellular Assay Design for 2,4-Diaminopyrimidine-5-carboxamide Derivatives
Introduction
The 2,4-diaminopyrimidine-5-carboxamide scaffold is a versatile chemical structure that has been pivotal in the development of potent and selective inhibitors for various protein kinases.[1][2][3] These compounds typically function as ATP-competitive inhibitors, making them valuable tools for research and potential therapeutic agents, particularly in oncology and immunology.[1][4] This document provides detailed protocols for a suite of cellular assays designed to characterize the activity, potency, and functional effects of novel this compound derivatives. The primary targets for this scaffold include Hematopoietic Progenitor Kinase 1 (HPK1), Sky Kinase (TYRO3), and c-Jun N-terminal Kinase (JNK).[1][2][3]
Mechanism of Action
Compounds based on this scaffold have been shown to bind to the ATP-binding pocket of protein kinases. The 2,4-diaminopyrimidine core forms crucial hydrogen bonds with the kinase hinge region, while the 5-carboxamide moiety can provide an additional interaction point, significantly enhancing potency and selectivity.[1] For instance, in HPK1, the 5-carboxamide engages with Glu92 of the hinge region, leading to a substantial improvement in inhibitory activity.[1] The overall goal of these cellular assays is to confirm this inhibitory action within a cellular environment and quantify its downstream functional consequences.
Key Cellular Assays
A multi-faceted approach is recommended to comprehensively evaluate a novel this compound compound. The workflow should include assays for direct target engagement, overall cellular health, and target-specific functional outcomes.
Caption: Recommended workflow for cellular characterization.
Data Presentation: Inhibitory Activity
Quantitative data from primary assays should be summarized to compare the potency and selectivity of different compounds.
| Compound ID | Target Kinase | Assay Type | Cellular IC50 (nM) | Reference |
| Compound 1 | HPK1 | TR-FRET | 64 | [1] |
| Compound 32 | TYRO3 (Sky) | Kinase Assay | 70 | |
| Analog 59 | LmDHFR | Enzyme Assay | 100 |
Experimental Protocols
Protocol 1: Cellular Kinase Activity Assay (TR-FRET)
Principle
This protocol describes a cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of a target kinase.[5] The assay quantifies the phosphorylation of a specific substrate in cell lysates after treatment with the test compound. Inhibition of the kinase leads to a decrease in substrate phosphorylation, resulting in a reduced TR-FRET signal.[5]
Materials
-
Cells expressing the target kinase (e.g., Jurkat cells for HPK1)
-
This compound test compounds
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lysis buffer
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled antibody that recognizes the total protein.[5]
-
Opaque-walled 96-well or 384-well microplates
-
TR-FRET compatible plate reader
Procedure
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a pre-determined period (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate on a shaker for 15-20 minutes to ensure complete cell lysis.
-
TR-FRET Reaction: Transfer the cell lysates to a new assay plate. Add the TR-FRET antibody mix (containing both donor and acceptor antibodies) to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[5]
Data Analysis
-
Calculate the ratiometric TR-FRET signal (e.g., Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Inhibition of the HPK1 signaling pathway.
Protocol 2: Cell Viability and Proliferation Assay (MTT)
Principle
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)[7]
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate spectrophotometer
Procedure
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.[8]
-
Compound Addition: The next day, add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]
Data Analysis
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of compound concentration and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 3: IL-2 Release Assay (ELISA)
Principle
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 is expected to enhance T-cell activation and subsequent cytokine production, such as Interleukin-2 (IL-2). This assay measures the amount of IL-2 released into the supernatant from activated human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) following treatment with an HPK1 inhibitor.
Materials
-
Human PBMCs or Jurkat T-cells
-
This compound test compounds (HPK1 inhibitors)
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Human IL-2 ELISA kit
-
96-well ELISA plates
-
ELISA plate reader
Procedure
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells. Resuspend cells in complete RPMI medium.
-
Compound Pre-incubation: Plate the cells in a 96-well plate. Add serial dilutions of the test compounds and pre-incubate for 1 hour at 37°C.
-
T-Cell Activation: Add a T-cell activator (e.g., anti-CD3/CD28 beads) to the wells to stimulate the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted IL-2.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.
-
Data Acquisition: Read the absorbance on an ELISA plate reader at the appropriate wavelength (e.g., 450 nm).
Data Analysis
-
Generate a standard curve using the recombinant IL-2 standards provided in the kit.
-
Use the standard curve to calculate the concentration of IL-2 (in pg/mL or ng/mL) in each sample.
-
Plot the IL-2 concentration against the logarithm of the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes & Protocols: Molecular Docking Simulation of 2,4-Diaminopyrimidine-5-carboxamide with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases and other enzyme targets. The addition of a 5-carboxamide moiety can provide crucial hydrogen bonding interactions within the ATP-binding site of kinases, significantly enhancing binding affinity and selectivity.[1] Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[2] It is an invaluable tool in structure-based drug design for screening virtual libraries, elucidating structure-activity relationships (SAR), and optimizing lead compounds.[2]
These application notes provide a detailed protocol for performing a molecular docking simulation of 2,4-Diaminopyrimidine-5-carboxamide with its target proteins. It also summarizes quantitative data from studies on related derivatives and visualizes the key signaling pathways of prominent target proteins.
Quantitative Data Summary
The following table summarizes the reported biological activities and computational results for various 2,4-diaminopyrimidine derivatives targeting several key proteins. This data is essential for correlating docking scores with experimental inhibitory activity.
| Compound/Derivative | Target Protein | Assay Type | Value | Reference |
| Compound B6 | p21-activated kinase 4 (PAK4) | IC50 (Enzyme) | 5.9 nM | [3] |
| Compound B6 | p21-activated kinase 4 (PAK4) | IC50 (A549 cells) | 2.533 µM | [3] |
| Compound B6 | p21-activated kinase 4 (PAK4) | Docking Energy | -7.593 kcal/mol | [3] |
| Compound 1 | Hematopoietic Progenitor Kinase 1 (HPK1) | IC50 (TR FRET) | 0.5 nM | [1] |
| Compound 2 (H at position 5) | Hematopoietic Progenitor Kinase 1 (HPK1) | IC50 (TR FRET) | 64 nM | [1] |
| Compound 59 | Leishmania major Dihydrofolate Reductase (LmDHFR) | IC50 | 0.10 µM | [4] |
| Compound Q6 | Focal Adhesion Kinase (FAK) | IC50 | 3.2 nM | [5] |
| 2-aminobenzyl analog | Sky Kinase (TYRO3) | Inhibition | Good | [6] |
| 2,4-diaminopyrimidine derivative | Casein Kinase 1 Epsilon (CK1ε) | ΔG (Binding Affinity) | More favorable than reference inhibitors | [7] |
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking simulation, from initial molecule preparation to the final analysis of results.
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for docking this compound into a target protein using widely available software.
1. Required Software:
-
UCSF Chimera or BIOVIA Discovery Studio: For protein and ligand preparation and visualization.[8][9]
-
AutoDock Tools (MGLTools): To prepare PDBQT files and set up the grid box.[3][10]
-
PubChem or ZINC database: To obtain the ligand structure.
2. Ligand Preparation:
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Energy Minimization: Open the ligand file in UCSF Chimera. Use the "Minimize Structure" tool to perform an energy minimization using a suitable force field (e.g., AMBER). This ensures correct bond lengths and angles.[11]
-
Add Charges: Use AutoDock Tools to add Gasteiger charges to the ligand.
-
Set Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. AutoDock Tools can automatically detect and set these.[12]
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and rotatable bond information.[10]
3. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.
-
Clean the Structure: Open the PDB file in UCSF Chimera or Discovery Studio. Remove all non-essential components such as water molecules, ions, and co-crystallized ligands. If the protein is a multimer, retain only the chain of interest for the docking study.[2][11]
-
Repair Structure: Check for and repair any missing residues or side chains using the software's structure-building tools.[13]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly defining hydrogen bonds.[11]
-
Assign Charges: Add Kollman charges to the protein.
-
Save as PDBQT: Save the prepared protein receptor as a .pdbqt file.[10]
4. Grid Box Generation:
-
Load Molecules: Open the prepared protein and ligand PDBQT files in AutoDock Tools.
-
Define Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand or can be predicted using site-finder tools.
-
Set Grid Box: Use the "Grid Box" option in AutoDock Tools. A 3D box will appear. Adjust the size and center of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.[3]
-
Save Configuration: Note the grid center coordinates and dimensions (x, y, z) for the configuration file.
5. Running the Docking Simulation:
-
Create Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example is shown below:
6. Analysis of Results:
-
Binding Affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top binding poses. The more negative the value, the stronger the predicted binding.
-
Visualize Poses: Load the receptor PDBQT file and the results.pdbqt file into UCSF Chimera or Discovery Studio.
-
Analyze Interactions: Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.
Target Protein Signaling Pathways
Understanding the signaling pathways of target proteins is crucial for predicting the downstream pharmacological effects of a potential inhibitor.
Sky Kinase (TYRO3) Signaling Pathway
Sky kinase, also known as TYRO3, is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It is involved in cell survival, proliferation, and immune regulation. [14][15]
Caption: Inhibition of Sky Kinase blocks pro-survival and proliferative signaling.
Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway
HPK1 is a serine/threonine kinase primarily expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor signaling. [16]It is a key component of the JNK/SAPK stress-activated pathway. [17]
Caption: HPK1 inhibition modulates the JNK/SAPK immune signaling cascade.
p21-Activated Kinase 4 (PAK4) Signaling Pathway
PAK4 is a serine/threonine kinase that plays a significant role in cell proliferation, cytoskeletal organization, and survival. [4]Its overexpression is linked to several cancers. [18]
Caption: PAK4 inhibition can disrupt pathways controlling cell proliferation and motility.
Casein Kinase 1 Epsilon (CK1ε) Signaling Pathway
CK1ε is a serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway, which is critical for development and often dysregulated in cancer. [19][20]
Caption: CK1ε plays a positive regulatory role in the canonical Wnt signaling pathway.
Dihydrofolate Reductase (DHFR) Metabolic Pathway
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for producing tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. [1][21]Its inhibition disrupts DNA synthesis, making it a target for anticancer and antimicrobial agents. [22]
Caption: Inhibition of DHFR blocks the production of THF, halting DNA synthesis.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. quora.com [quora.com]
- 3. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Interactions between hematopoietic progenitor kinase 1 and its adaptor proteins (Review). | Sigma-Aldrich [merckmillipore.com]
- 17. HPK1, a hematopoietic protein kinase activating the SAPK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 21. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 22. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Experiments with 2,4-Diaminopyrimidine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with 2,4-Diaminopyrimidine-5-carboxamide and its derivatives. This class of compounds has shown significant potential as kinase inhibitors for various therapeutic areas, including immuno-oncology and infectious diseases.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, primarily for the development of potent and selective kinase inhibitors. The carboxamide moiety at the 5-position has been identified as crucial for enhanced enzyme inhibitory potency and kinome selectivity.[1] Derivatives of this core structure have been investigated for their inhibitory activity against several kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), Sky kinase, c-Jun N-terminal Kinase (JNK), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] In vivo studies have demonstrated the potential of these compounds in preclinical models of cancer and toxoplasmosis.[4][5][6][7]
Mechanism of Action
The primary mechanism of action for this compound derivatives is ATP-competitive inhibition of protein kinases. The diaminopyrimidine core forms key hydrogen bonds with the hinge region of the kinase domain, while the carboxamide group can provide additional interactions, enhancing potency and selectivity.[1] For instance, in HPK1, the carboxamide moiety engages with Glu92 of the hinge region, leading to a significant improvement in intrinsic potency.[1]
Signaling Pathway
Below is a representative signaling pathway for HPK1, a target of this compound derivatives, illustrating its role as a negative regulator of T-cell activation.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diaminopyrimidine-5-carboxamide as a Chemical Probe for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-diaminopyrimidine-5-carboxamide scaffold is a versatile chemical structure that has emerged as a potent and selective inhibitor of various protein kinases. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for the development of chemical probes to investigate kinase function and for drug discovery efforts. This document provides detailed application notes and experimental protocols for the use of this compound-based compounds as chemical probes in kinase research, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1), Sky Kinase (TYRO3), and Cyclin-Dependent Kinase 7 (CDK7).
Featured Kinase Targets
Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1, a member of the MAP4K family, is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 can enhance T-cell activation and cytokine production, making it an attractive target for cancer immunotherapy.[1][2] this compound derivatives have been identified as potent and selective ATP-competitive inhibitors of HPK1.[1]
Sky Kinase (TYRO3)
Sky, also known as TYRO3, is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a role in various cellular processes, including cell survival, proliferation, and immune regulation.[3][4] Dysregulation of Sky signaling is implicated in cancer.[3] The this compound scaffold has been successfully utilized to develop highly selective inhibitors of Sky kinase.[5][6]
Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a key regulator of both the cell cycle and transcription.[7][8] It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH.[7][8] Inhibition of CDK7 is a promising therapeutic strategy for treating various cancers.[7] Novel 2,4-diaminopyrimidine derivatives have been developed as potent and selective CDK7 inhibitors.[7][8]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 1 | HPK1 | TR-FRET | 64 | [1] |
| Compound 22 | CDK7 | FRET-based | 7.21 | [8] |
| Compound 22 | CDK9 | FRET-based | >1000 | [8] |
| Compound 15 | Sky (TYRO3) | ELISA | 2 | [2] |
| Compound A2 | PAK4 | Not Specified | 18.4 | [9] |
| Compound B6 | PAK4 | Not Specified | 5.9 | [9] |
| Compound B8 | PAK4 | Not Specified | 20.4 | [9] |
| Compound 11c | Aurora A | Not Specified | - | [10] |
| Compound 11c | Aurora B | Not Specified | >35-fold selective for Aurora A | [10] |
Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration. Direct comparison between different studies should be made with caution.
Table 2: Cellular Activity of Representative this compound Derivatives
| Compound ID | Cell Line | Assay Type | Cellular Effect | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | HPK1 Inhibitor | Human Whole Blood | IL-2 Release | Increased IL-2 Production | - |[1] | | Compound 22 | MV4-11 | Anti-proliferation | G1/S Phase Arrest, Apoptosis | - |[8] | | Compound 22 | RS4;11 | Anti-proliferation | Inhibition of Cell Growth | 288.0 |[11] | | Compound 22 | MM.1S | Anti-proliferation | Inhibition of Cell Growth | 174.6 |[11] | | Compound 22 | Mino | Anti-proliferation | Inhibition of Cell Growth | 37.5 |[11] | | Compound 22 | Jeko-1 | Anti-proliferation | Inhibition of Cell Growth | 168.7 |[11] | | Compound B6 | A549 | Anti-proliferation | Inhibition of Cell Growth | 2533 |[9] | | Compound 11c | Various Tumor Cell Lines | Anti-proliferation | G2/M Cell Cycle Arrest | 500 - 4000 |[10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
This protocol is a general guideline for determining the in vitro potency of a this compound-based inhibitor against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Target kinase (e.g., recombinant human HPK1, CDK7/CycH/MAT1)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop buffer (e.g., 10 mM EDTA in assay buffer)
-
This compound compound stock solution in DMSO
-
Low-volume 384-well black plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted compound solution. b. Add 2.5 µL of the kinase solution (pre-diluted in assay buffer). c. Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to the Km for the specific kinase) in assay buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
Detection: a. Stop the kinase reaction by adding 5 µL of stop buffer. b. Add 5 µL of the detection mix containing the europium-labeled antibody and streptavidin-conjugated acceptor in detection buffer. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol describes a method to confirm that the this compound compound binds to its intended kinase target within a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium and supplements
-
This compound compound stock solution in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: a. Seed cells in a culture dish and grow to 70-80% confluency. b. Treat the cells with the this compound compound at the desired concentration or with DMSO as a vehicle control. c. Incubate for a specified time (e.g., 1-2 hours) under normal cell culture conditions.
-
Heating: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellet in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction.
-
Western Blotting: a. Determine the protein concentration of the soluble fractions. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more stable at higher temperatures, resulting in a stronger band in the treated samples compared to the vehicle control at elevated temperatures.
Protocol 3: Cellular Functional Assay (e.g., IL-2 Release Assay for HPK1)
This protocol provides an example of a cell-based functional assay to measure the effect of a this compound-based HPK1 inhibitor on T-cell activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound compound stock solution in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Plating and Treatment: a. Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well. b. Add serial dilutions of the this compound compound or DMSO control to the wells. c. Pre-incubate the cells with the compound for 1-2 hours.
-
T-cell Activation: a. Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells. Include unstimulated control wells. b. Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
IL-2 Measurement: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant from each well. c. Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration. An effective HPK1 inhibitor will lead to an increase in IL-2 production in the stimulated cells.
Signaling Pathways
HPK1 Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, which dampens the T-cell response. Inhibition of HPK1 prevents SLP-76 degradation, thereby enhancing T-cell activation and cytokine production (e.g., IL-2).
Sky (TYRO3) Signaling Pathway
Sky (TYRO3) is a receptor tyrosine kinase that is activated by its ligands, Gas6 and Protein S. Upon ligand binding, Sky dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[3][4] this compound-based inhibitors block the kinase activity of Sky, thereby inhibiting these downstream signals.
CDK7 Signaling Pathway
CDK7 has dual roles in transcription and cell cycle control. As part of the TFIIH complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation.[7][8] As the CDK-activating kinase (CAK), it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[7][8] Inhibition of CDK7 by this compound derivatives can therefore lead to both transcriptional repression and cell cycle arrest.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminopyrimidine-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2,4-dichloropyrimidine-5-carbonitrile or 2,4-dichloropyrimidine-5-carboxamide. The choice of starting material will influence the subsequent reaction steps.
Q2: What is the most common synthetic route to prepare this compound?
A2: A prevalent method is the sequential nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine ring. This typically involves the stepwise replacement of two leaving groups (e.g., chloro groups) with amino groups.
Q3: How can I purify the final this compound product?
A3: Purification is often achieved through column chromatography on silica gel.[1] The choice of eluent is critical and may require optimization. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes. Recrystallization from a suitable solvent is also a potential purification method.
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction yield is consistently low. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| - Temperature: Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes lead to side product formation. | |
| Side Reactions | - Di-substitution: If using a di-substituted starting material, the second substitution might be occurring prematurely. Consider a stepwise approach with careful control of stoichiometry and reaction conditions. |
| - Hydrolysis: If your starting material or intermediate has a nitrile group, it could be hydrolyzing to a carboxylic acid under acidic or basic conditions. Ensure anhydrous conditions if necessary. The carboxamide group itself can also be susceptible to hydrolysis under harsh conditions.[2][3] | |
| - Solvolysis: If using an alcohol as a solvent with a strong base, the corresponding alkoxide can compete with the amine nucleophile, leading to the formation of an ether byproduct.[4] | |
| Poor Nucleophilicity of Amine | - Amine Selection: If using a weakly nucleophilic amine, consider using a more reactive amine or employing a catalyst to facilitate the reaction. |
| - Base: The choice of base can significantly impact the reaction. Stronger, non-nucleophilic bases are often preferred to deprotonate the amine without competing in the substitution. | |
| Starting Material Quality | - Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products. |
Issues with Regioselectivity
Problem: I am observing a mixture of isomers (e.g., 2-amino-4-chloro and 4-amino-2-chloro intermediates). How can I improve the regioselectivity?
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is influenced by the electronic and steric nature of the substituents on the pyrimidine ring and the attacking nucleophile. Generally, substitution at the C4 position is favored.[5][6][7][8]
| Factor | Guidance for Controlling Regioselectivity |
| Electronic Effects | An electron-withdrawing group at the 5-position (like a cyano or carboxamide group) generally directs the first nucleophilic attack to the C4 position. |
| Steric Hindrance | A bulky nucleophile may preferentially attack the less sterically hindered position. |
| Reaction Conditions | - Solvent: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., THF, DMF, acetonitrile) to find the optimal conditions. |
| - Base: The nature and strength of the base can affect the outcome.[9] | |
| - Catalyst: In some cases, a palladium catalyst can be used to direct the amination to a specific position.[9] |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloro-5-cyanopyrimidine
This two-step protocol involves the sequential amination of 2,4-dichloro-5-cyanopyrimidine followed by the hydrolysis of the nitrile to a carboxamide.
Step 1: Synthesis of 2-Amino-4-chloro-5-cyanopyrimidine
A solution of 2,4-dichloro-5-cyanopyrimidine in a suitable solvent (e.g., THF, isopropanol) is treated with one equivalent of the desired amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Step 2: Synthesis of 2,4-Diamino-5-cyanopyrimidine
The 2-amino-4-chloro-5-cyanopyrimidine intermediate is then reacted with a second amine (or ammonia for the parent compound) at an elevated temperature. The reaction conditions will depend on the nucleophilicity of the second amine.
Step 3: Hydrolysis of the Nitrile to the Carboxamide
The resulting 2,4-diamino-5-cyanopyrimidine can be hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions. For example, treatment with concentrated sulfuric acid at a controlled temperature can yield the desired carboxamide.[2][10] Alternatively, base-catalyzed hydrolysis using reagents like potassium hydroxide in tert-butanol has been reported for converting nitriles to amides.[11]
Data Presentation
Table 1: Effect of Base on the Yield of a Representative SNAr Amination
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | DMF | 80 | 75 |
| DIPEA | THF | 60 | 82 |
| NaH | THF | 25 | 65 |
| Et₃N | Acetonitrile | 70 | 78 |
Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 2,4-Diaminopyrimidine-5-carboxamide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2,4-Diaminopyrimidine-5-carboxamide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a small molecule that, like many organic compounds used in drug discovery, can exhibit limited aqueous solubility. Its solubility can be influenced by factors such as pH and the presence of co-solvents. While specific quantitative data is not extensively published, empirical testing is recommended to determine its solubility in your specific assay buffer.
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic materials, including many polymers and is a good starting point for preparing a high-concentration stock solution of this compound.[1] It is miscible with water and most organic liquids, which facilitates subsequent dilution into aqueous assay buffers.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in the assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts, but high enough to maintain solubility. You may need to prepare a more dilute stock solution.
-
Use a co-solvent system: A mixture of a water-miscible organic solvent and water can increase the solubility of non-polar drug molecules.[][3][4]
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be significantly affected by pH.[][5][6] Experimenting with a pH range around the pKa of the compound may improve its solubility.
-
Utilize solubility enhancers: Excipients like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8][9][10]
Q4: Can I use sonication or vortexing to help dissolve the compound?
A4: Yes, mechanical methods like sonication and vortexing can aid in the dissolution of this compound. Gentle heating (e.g., 37°C) can also be employed, but it is crucial to ensure the compound's stability at elevated temperatures.
Q5: How can pH modification improve the solubility of my compound?
A5: By adjusting the pH, molecules that can be protonated (base) or deprotonated (acid) may become ionized and thus more soluble in water.[][5] For this compound, which contains amino groups, adjusting the pH of the buffer might enhance its solubility. It is advisable to determine the pKa of the compound to guide the pH adjustment strategy.
Q6: What are cyclodextrins and how do they work?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][10] They can form inclusion complexes by encapsulating hydrophobic drug molecules, effectively "hiding" the hydrophobic parts from the aqueous environment and thereby increasing the drug's solubility and stability.[7][9][10] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[8][11]
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
This is a common challenge when working with hydrophobic compounds. The following decision tree can guide your troubleshooting process.
Data Presentation
The following tables provide an example of how to structure your experimental data when testing different solubilization methods. Note: The values presented here are for illustrative purposes only and should be determined experimentally for this compound.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Maximum Soluble Concentration (mM) | Observations |
| 100% Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | 0.2 | Slight precipitation |
| 100% DMSO | > 100 | Clear solution |
| 10% DMSO in PBS | 1.5 | Clear solution |
| 5% Ethanol in PBS | 0.8 | Slight haze |
| 1% PEG 400 in PBS | 1.2 | Clear solution |
Table 2: Effect of pH on the Solubility of this compound in 1% DMSO/Buffer
| Buffer pH | Maximum Soluble Concentration (mM) | Observations |
| 5.0 | 2.5 | Clear solution |
| 6.0 | 1.8 | Clear solution |
| 7.0 | 1.0 | Slight precipitation |
| 8.0 | 0.5 | Significant precipitation |
Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Solubility in PBS (pH 7.4)
| HP-β-CD Concentration (%) | Maximum Soluble Concentration (mM) | Observations |
| 0 | 0.2 | Precipitation |
| 1 | 2.0 | Clear solution |
| 2 | 5.0 | Clear solution |
| 5 | 12.0 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Assay Buffer
-
Prepare an intermediate dilution of your DMSO stock solution in your assay buffer. For example, to go from a 10 mM stock to a 10 µM final concentration, you might first dilute the stock 1:10 in buffer to get a 1 mM solution in 10% DMSO.
-
Vortex the intermediate dilution gently.
-
Perform the final dilution into the assay plate. For the example above, you would add 1 µL of the 1 mM intermediate solution to 99 µL of assay medium to get a final concentration of 10 µM with 0.1% DMSO.
-
Always add the compound solution to the assay buffer and mix immediately to minimize the risk of precipitation.
Protocol 3: Using HP-β-CD to Enhance Solubility
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10% w/v).
-
Prepare a series of dilutions of the HP-β-CD stock solution in the assay buffer to achieve the desired final concentrations (e.g., 1%, 2%, 5%).
-
Add the this compound DMSO stock solution to the different HP-β-CD/buffer solutions.
-
Vortex and allow the mixture to equilibrate for at least 30 minutes at room temperature.
-
Visually inspect for precipitation and determine the maximum soluble concentration at each HP-β-CD concentration.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the properties of a compound and the potential strategies for improving its solubility for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of 2,4-Diaminopyrimidine-5-carboxamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 2,4-Diaminopyrimidine-5-carboxamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues when working with this compound in solution?
A1: this compound in solution is susceptible to degradation primarily through two pathways: hydrolysis and photodegradation. The amide and amino functional groups on the pyrimidine ring are the most reactive sites. Factors such as pH, temperature, light exposure, and the presence of certain buffers can influence the rate of degradation.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution can significantly impact the stability of this compound. The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1] Additionally, the amino groups on the pyrimidine ring can be hydrolyzed, particularly under strong acidic conditions (e.g., 6 M HCl), which can lead to the formation of oxo-substituted pyrimidines.[2] It is crucial to maintain the pH within a range that minimizes these degradation pathways.
Q3: Is this compound sensitive to light?
A3: Yes, pyrimidine derivatives can be susceptible to photodegradation.[3] Exposure to UV radiation can lead to the formation of photoproducts, altering the concentration and purity of your solution. It is recommended to protect solutions from light by using amber vials or by working in low-light conditions.
Q4: What is the expected metabolic stability of this compound?
A4: While specific data for this compound is limited, studies on related this compound inhibitors of Sky kinase have shown that early compounds in this series suffered from high clearance and poor oral bioavailability due to rapid first-pass metabolism.[4] However, structural modifications, such as replacing a 2-aminobenzyl group with a 2-anilino group, have been shown to significantly improve stability in human and rat liver microsomes (HLM and RLM).[4]
Troubleshooting Guides
Issue 1: Loss of compound potency or concentration over time in aqueous solution.
-
Possible Cause 1: Hydrolysis.
-
Troubleshooting Step 1: Analyze the pH of your solution. Extreme pH values can accelerate amide or amino group hydrolysis.
-
Troubleshooting Step 2: If possible, adjust the pH to a neutral range (pH 6-8) using a non-reactive buffer system.
-
Troubleshooting Step 3: Prepare fresh solutions before each experiment to minimize the impact of time-dependent degradation.
-
Troubleshooting Step 4: Consider using aprotic polar solvents if compatible with your experimental design, as this will prevent hydrolysis.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step 1: Ensure that your solutions are stored in light-protecting containers (e.g., amber vials).
-
Troubleshooting Step 2: Minimize the exposure of your solutions to ambient and direct light during experimental procedures.
-
Troubleshooting Step 3: If photodegradation is suspected, confirm by comparing the stability of a light-exposed sample to a sample kept in the dark, analyzed by a suitable method like HPLC-UV.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Step 1: Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., addition of a water molecule in the case of hydrolysis).
-
Troubleshooting Step 2: Review the handling and storage conditions of your solution (pH, temperature, light exposure) to identify potential causes for degradation.
-
Troubleshooting Step 3: Refer to the potential degradation pathway diagram below to hypothesize the structure of the degradation products.
-
Quantitative Data
Table 1: Metabolic Stability of Related this compound Analogs in Liver Microsomes
| Compound/Analog Feature | Sky IC50 (µM) | HLM t1/2 (min) | RLM t1/2 (min) | Reference |
| 2-aminobenzyl group | - | - | - | [4] |
| 3,5-dichloroanilino group | 0.002 | 120 | 60 | [4] |
| Additional basic amine | 0.19 | 38 | - | [4] |
| Additional basic amine (analog 14) | 0.04 | 23 | - | [4] |
Note: HLM = Human Liver Microsomes, RLM = Rat Liver Microsomes. This data is for related analogs and serves as an indicator of potential metabolic stability.
Experimental Protocols
Protocol: Assessing the Solution Stability of this compound
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
Prepare separate test solutions to evaluate different conditions (e.g., pH 4, 7, and 9; room temperature vs. 4°C; light-exposed vs. dark).
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of each test solution for analysis.
-
Store the remaining solutions under their respective conditions.
-
Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Analyze the collected aliquots by a validated stability-indicating method, typically reverse-phase HPLC with UV detection.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential hydrolytic degradation pathways for this compound.
References
minimizing off-target effects of 2,4-Diaminopyrimidine-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4-Diaminopyrimidine-5-carboxamide and its derivatives in their experiments. The information provided is intended to help minimize and understand potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with a this compound-based inhibitor show the expected inhibition of the target kinase, but I'm also observing unexpected levels of apoptosis. What could be the cause?
A1: This is a common issue that may arise from off-target kinase inhibition. While your compound is hitting its intended target, it may also be inhibiting other kinases crucial for cell survival. The this compound scaffold has been reported to have activity against a range of kinases. For example, some derivatives have shown inhibitory activity against kinases such as MAP4K4 and Mer, in addition to their primary targets like Sky kinase. Inhibition of these or other unforeseen kinases could trigger apoptotic pathways.
Troubleshooting Steps:
-
Perform a broad kinase screen: Test your compound against a large panel of kinases (kinome scan) to identify potential off-target interactions.
-
Dose-response analysis: Determine if the apoptotic effect is observed at the same concentration range as the on-target inhibition. If apoptosis occurs at significantly higher concentrations, it may be a result of off-target effects that are less potent than your on-target activity.
-
Western blot analysis: Examine the phosphorylation status of key proteins in survival signaling pathways (e.g., Akt, ERK) to see if they are being inadvertently inhibited.
-
Use a structurally distinct inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same primary kinase to see if the apoptotic phenotype persists. This can help to confirm if the effect is due to on-target or off-target activity.
Q2: I'm observing a discrepancy between the in vitro (biochemical) IC50 and the in cellulo (cellular) EC50 of my this compound compound. Why might this be happening?
A2: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:
-
Cell permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Cellular ATP concentration: Kinase inhibitors that are ATP-competitive will face high concentrations of ATP in the cellular environment (millimolar range), which can significantly reduce their apparent potency compared to in vitro assays where ATP concentrations are often at or below the Km of the kinase.
-
Plasma protein binding: If you are working in media containing serum, your compound may bind to plasma proteins, reducing its free concentration available to enter cells and inhibit the target.
-
Compound metabolism: Cells may metabolize the compound into a less active or inactive form.
Troubleshooting Steps:
-
Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your compound.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells, providing a more direct measure of cellular activity.
-
Vary ATP concentration in biochemical assays: Perform your in vitro kinase assay with ATP concentrations that mimic cellular levels to get a more physiologically relevant IC50.
-
Test in serum-free media: Compare cellular activity in the presence and absence of serum to assess the impact of protein binding.
Q3: My this compound-based inhibitor is showing variable results across different cell lines. What could be the reason?
A3: Variability across cell lines can be due to several factors related to the specific biology of each line:
-
Target expression levels: Different cell lines may express varying levels of your target kinase.
-
Off-target expression profiles: The expression profile of potential off-target kinases can differ significantly between cell lines, leading to different phenotypic outcomes.
-
Genetic background: The mutational status of other genes in the signaling pathway or in drug resistance genes can influence the cellular response to the inhibitor.
-
Compensatory signaling pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon inhibition of your primary target, masking the effect of the inhibitor.
Troubleshooting Steps:
-
Characterize your cell lines: Perform baseline western blotting or qPCR to quantify the expression levels of your on-target and key potential off-target kinases in the cell lines you are using.
-
Consult cell line databases: Use resources like the Cancer Cell Line Encyclopedia (CCLE) to check for genetic variations and expression data for your target and related pathways in your chosen cell lines.
-
Pathway analysis: Use pathway analysis tools to understand the signaling network around your target in each cell line to identify potential compensatory mechanisms.
Quantitative Data on Kinase Inhibition
The following tables summarize publicly available inhibitory activity data for representative this compound derivatives. This data can help researchers anticipate potential on- and off-target effects.
Table 1: Inhibitory Activity of a Sky Kinase-Targeted Derivative
| Kinase Target | IC50 (nM) | Selectivity vs. Sky | Reference Compound ID |
| Sky (TYRO3) | 0.7 | - | Compound 21 |
| MAP4K4 | >100 | >142x | Compound 21 |
| Mer | >100 | >142x | Compound 21 |
| Screened against a panel of 48 kinases, with significant activity only noted for the above. |
Table 2: Inhibitory Activity of a FAK-Targeted Derivative
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Reference Compound ID |
| FAK | - | >95% | Compound A12 |
| PLK4 | 15.1 | >95% | Compound A12 |
| TRKA | 20.6 | >95% | Compound A12 |
| ALK | - | >95% | Compound A12 |
| c-Met | - | >95% | Compound A12 |
Table 3: Inhibitory Activity of an HPK1-Targeted Derivative
| Kinase Target | IC50 (nM) | Selectivity vs. HPK1 | Reference Compound ID |
| HPK1 | 0.6 | - | Compound 1 |
| Selectivity assessed against a panel of 265 kinases, with >100-fold selectivity in 226 of them. |
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of a this compound compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
This compound compound dissolved in DMSO
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compound in DMSO to create a range of concentrations. Then, dilute these into the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and diluted compound or DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unincorporated radiolabeled ATP.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if the compound binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target kinase
-
This compound compound dissolved in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Thermal Challenge: Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes. A typical range might be from 40°C to 70°C in 2-3°C increments. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant and quantify the total protein concentration.
-
Western Blot Analysis: Normalize the protein amounts and analyze the samples by Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and untreated samples. Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, which can reveal cytotoxic off-target effects.
Materials:
-
Cells seeded in a 96-well plate
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 for cytotoxicity.
Visualizations
Signaling Pathway Diagrams
Caption: FAK signaling pathway and potential inhibitor interactions.
Caption: HPK1 signaling pathway in T-cell regulation.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Enhancing Kinase Selectivity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the kinase selectivity of 2,4-diaminopyrimidine-5-carboxamide derivatives.
Troubleshooting Guides & FAQs
Q1: My this compound derivative shows potent inhibition of the target kinase but poor selectivity against other kinases. How can I improve its selectivity?
A1: Poor kinase selectivity is a common challenge. Here are several strategies to enhance the selectivity of your compound:
-
Structure-Based Drug Design:
-
Exploit Unique Subpockets: Analyze the ATP-binding sites of your target and off-target kinases. Introducing substituents that specifically interact with unique subpockets of the target kinase can significantly improve selectivity. For instance, 2-aminobenzyl analogs that fill the Ala571 subpocket of Sky kinase have shown excellent kinase selectivity.[1][2]
-
Target a DFG-out Conformation: Design inhibitors that bind to and stabilize the inactive "DFG-out" conformation of the kinase. This conformation is often more specific to a particular kinase or kinase family.
-
Introduce Steric Hindrance for Off-Targets: Modify your compound with bulkier chemical groups that clash with the binding sites of off-target kinases but are accommodated by the target kinase.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Systematic Modification: Systematically modify the substituents at the 2, 4, and 5-positions of the pyrimidine core. For example, the addition of a 5-carboxamide moiety has been shown to be essential for enhanced enzyme inhibitory potency and kinome selectivity of HPK1 inhibitors.[3][4][5]
-
Aniline Substitutions: For derivatives with an aniline moiety, explore substitutions on the aniline ring. For instance, 2,6-disubstituted anilines have been used to optimize selectivity and potency in HPK1 inhibitors.[3]
-
-
Computational Modeling:
-
Molecular Docking: Use molecular docking simulations to predict the binding modes of your compound with both the target and off-target kinases. This can help identify key interactions to exploit for selectivity.
-
Free Energy Calculations: Employ methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to more accurately predict the binding affinities and guide your design process.
-
Q2: My compound has good in vitro potency and selectivity, but it performs poorly in cell-based assays. What could be the issue?
A2: A discrepancy between in vitro and cellular activity can arise from several factors:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.
-
Troubleshooting: Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA). You can experimentally measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Solutions: Modify the compound to improve its drug-like properties. For example, introducing lipophilic groups or masking polar groups can enhance permeability. However, be mindful that this can sometimes negatively impact solubility and selectivity.
-
-
High Protein Binding: The compound may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.
-
Troubleshooting: Measure the plasma protein binding of your compound.
-
Solutions: Modify the compound to reduce its affinity for plasma proteins like albumin.
-
-
Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Troubleshooting: Conduct experiments with cell lines that overexpress specific efflux pumps or use known efflux pump inhibitors.
-
Solutions: Modify the compound's structure to reduce its recognition by efflux pumps.
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting: Perform metabolic stability assays using liver microsomes (HLM, RLM) or hepatocytes.[1]
-
Solutions: Identify the metabolic "soft spots" on your molecule and modify them to block or slow down metabolism. For example, replacing a metabolically labile methyl group with a cyclopropyl group.
-
Q3: My lead compound suffers from high clearance and poor oral bioavailability. What strategies can I employ to improve its pharmacokinetic profile?
A3: High clearance and poor oral bioavailability are common hurdles in drug development. Consider the following approaches:
-
Improve Metabolic Stability: As mentioned above, identify and modify metabolic hotspots. Early this compound inhibitors of Sky kinase suffered from rapid first-pass metabolism, which was addressed through further SAR studies to improve metabolic stability.[1]
-
Enhance Solubility: Poor aqueous solubility can limit absorption.
-
Troubleshooting: Measure the kinetic and thermodynamic solubility of your compound.
-
Solutions: Introduce polar functional groups or ionizable centers to increase solubility. Formulation strategies, such as creating amorphous solid dispersions or using solubility-enhancing excipients, can also be employed.
-
-
Optimize Permeability: As discussed in Q2, balance lipophilicity and other properties to ensure good membrane permeability.
-
Prodrug Approach: Convert your active compound into a prodrug that is more readily absorbed and is then metabolized to the active form in the body.
Quantitative Data Summary
Table 1: Kinase Inhibitory Activity of this compound Derivatives against Sky Kinase
| Compound | Modification | Sky IC50 (µM) |
| 13 | Basic amine in 4-amino cyclic ring | 0.19 |
| 14 | Basic amine in 4-amino cyclic ring | 0.04 |
| 15 | 3,5-dichloroanilino at 2-position | 0.002 |
| 16 | 4-aminotetrahydropyran at 4-position | 0.002 |
| 17 | Cyclic amide sidechain | 0.002 |
| 20 | Spiroindoline-based | 0.092 |
| 21 | Spiroindoline-based | 0.0007 |
| 22 | 3-pyridyl replacement of amide | 0.044 |
| 24 | Bromine replacement of amide | 0.015 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(4), 1046-50.[1]
Table 2: Kinase Inhibitory Activity of Diaminopyrimidine Carboxamide Derivatives against HPK1
| Compound | Modification | HPK1 TR-FRET IC50 (nM) | Cellular IL-2 EC50 (nM) |
| 1 | Methoxy THIQ | 0.5 | - |
| 2 | H at 5-position | 64 | - |
| 14g | Optimized 2,4-diaminopyrimidine | 0.15 | 46.64 |
Data extracted from ACS Medicinal Chemistry Letters, 2021, 12(4), 653-661 and Bioorganic Chemistry, 2024, 148, 107454.[3][6]
Table 3: Kinase Inhibitory Activity and Selectivity of 2,4-Diaminopyrimidine Derivatives against CDK7
| Compound | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK9/CDK7) |
| BTX-A51 | 272.30 | - | - |
| 2 | 301.45 | - | - |
| 3 | 592.05 | - | - |
| 22 | 7.21 | 704.51 | 97.7 |
Data extracted from ACS Medicinal Chemistry Letters, 2024, 15(8), 1213-1220.[7]
Experimental Protocols
Detailed Methodology for ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound test compounds
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute with kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Detailed Methodology for TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase.
Materials:
-
TR-FRET assay components (e.g., LanthaScreen™ or HTRF®) including:
-
Europium- or Terbium-labeled anti-phospho-substrate antibody (donor)
-
Fluorescently labeled substrate (e.g., GFP-fusion protein or biotinylated peptide with a fluorescent acceptor)
-
-
Kinase of interest
-
This compound test compounds
-
ATP
-
Kinase reaction buffer
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase reaction buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound solution.
-
Add a solution containing the kinase and the fluorescently labeled substrate in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the desired reaction time.
-
Detection: Add the Europium- or Terbium-labeled anti-phospho-substrate antibody in a solution containing EDTA to stop the kinase reaction. Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio is proportional to the amount of substrate phosphorylation. Determine the IC50 values from the dose-response curves.
Visualizations
References
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with 2,4-Diaminopyrimidine-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Diaminopyrimidine-5-carboxamide and its derivatives in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound serves as a scaffold for a class of compounds that primarily act as kinase inhibitors.[1][2][3] These molecules are often designed to be ATP-competitive, binding to the ATP-binding site of specific kinases and thereby inhibiting their activity.[2] Different derivatives have been developed to target a range of kinases, including but not limited to Sky kinase, Hematopoietic Progenitor Kinase 1 (HPK1), and c-Jun N-terminal Kinase (JNK).[2][3][4]
Q2: What are the common challenges encountered during in vivo studies with this class of compounds?
A2: Researchers may face challenges related to the compound's physicochemical properties and its effects in a biological system. Common issues include poor aqueous solubility, leading to formulation and bioavailability problems.[5] Additionally, like many kinase inhibitors, derivatives of this scaffold can suffer from high clearance rates and potential off-target effects, which may result in unexpected toxicity.[6]
Q3: How can the solubility of this compound be improved for in vivo administration?
A3: The hydrochloride salt form of this compound is often used to enhance its aqueous solubility.[1] For preclinical studies, formulating the compound in appropriate vehicles is crucial. This may involve using co-solvents, surfactants, or creating a suspension or solution. It is essential to perform tolerability studies for any new formulation in the chosen animal model.
Q4: What are the potential off-target effects and how can they be mitigated?
A4: Off-target effects of kinase inhibitors can arise from the compound binding to unintended kinases or other proteins.[7][8] This can lead to unforeseen physiological effects or toxicity. Mitigation strategies include thorough in vitro kinase profiling to understand the selectivity of the specific derivative.[9] If off-target effects are suspected in vivo, consider dose reduction, alternative dosing schedules, or structural modification of the compound to improve selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments in a question-and-answer format.
Issue 1: Poor Compound Solubility and Formulation
You're observing precipitation of your compound during formulation or post-administration.
-
Question: My this compound derivative is precipitating out of my vehicle solution. What should I do?
-
Answer:
-
Re-evaluate your vehicle. Common vehicles for poorly soluble compounds include mixtures of DMSO, PEG300, Tween 80, and saline or water. It's crucial to determine the optimal ratio of these components for your specific compound. Start with a small-scale solubility test with various vehicle compositions.
-
Consider pH adjustment. The solubility of your compound may be pH-dependent. Investigate the effect of pH on its solubility and consider using a buffered vehicle if appropriate.
-
Particle size reduction. If you are preparing a suspension, reducing the particle size of your compound through techniques like micronization can improve its dissolution rate and bioavailability.[4]
-
Explore alternative formulation strategies. For challenging compounds, advanced formulation techniques such as solid dispersions, liposomes, or self-emulsifying drug delivery systems (SEDDS) may be necessary.[4]
-
Issue 2: Lack of Efficacy
You are not observing the expected biological effect in your animal model.
-
Question: I'm not seeing any significant antitumor activity with my this compound derivative in my mouse xenograft model. What could be the reason?
-
Answer:
-
Confirm target engagement. The lack of efficacy could be due to insufficient target inhibition. It is crucial to measure target engagement in your in vivo model. This can be done by analyzing downstream biomarkers in tumor tissue or surrogate tissues.
-
Assess pharmacokinetic properties. The compound may have poor absorption, rapid metabolism, or high clearance, leading to insufficient exposure at the target site.[10] Conduct a pharmacokinetic (PK) study to determine the compound's concentration in plasma and tumor tissue over time.
-
Review dosing regimen. Based on the PK data, you may need to adjust the dose, dosing frequency, or route of administration to achieve and maintain therapeutic concentrations. Some kinase inhibitors require continuous exposure to be effective.[11]
-
Re-evaluate the animal model. Ensure that the target kinase is a critical driver in your chosen cancer model.
-
Issue 3: Unexpected Toxicity
Your animals are showing signs of toxicity not predicted by in vitro studies.
-
Question: My mice are experiencing significant weight loss and lethargy after being dosed with a this compound derivative. What steps should I take?
-
Answer:
-
Perform a dose-range finding study. This is a critical first step to determine the maximum tolerated dose (MTD).
-
Investigate the cause of toxicity. Toxicity can be on-target (due to inhibition of the intended kinase in normal tissues) or off-target.[6] Histopathological analysis of major organs can help identify the affected tissues.
-
Consider the vehicle's contribution. The formulation vehicle itself can sometimes cause adverse effects. Always include a vehicle-only control group in your studies. For example, high concentrations of DMSO can induce toxicity.[12]
-
Adjust the dosing schedule. Intermittent dosing schedules can sometimes mitigate toxicity while maintaining efficacy.[13]
-
Refine the compound. If toxicity is a persistent issue, medicinal chemistry efforts may be needed to design derivatives with an improved therapeutic window.
-
Data Presentation
Table 1: Example Formulation Vehicles for In Vivo Studies
| Vehicle Composition | Suitability | Considerations |
| 10% DMSO, 40% PEG300, 50% Saline | Common for many kinase inhibitors | DMSO concentration should be kept low to avoid toxicity. |
| 5% NMP, 10% Solutol HS 15, 85% Water | Alternative for compounds sensitive to PEG | N-Methyl-2-pyrrolidone (NMP) has its own toxicity profile to consider. |
| 0.5% Methylcellulose in Water | For oral gavage of suspensions | Ensure uniform suspension before each administration. |
Table 2: Illustrative Pharmacokinetic Parameters for a Diaminopyrimidine Derivative
Note: These are example values and will vary significantly based on the specific compound and animal model.
| Parameter | Value | Implication |
| Oral Bioavailability (F%) | < 10% | Poor absorption from the gut. May require formulation optimization or alternative route of administration. |
| Half-life (t½) | 2 hours | Rapid elimination. May require frequent dosing to maintain therapeutic levels. |
| Cmax (at 10 mg/kg, oral) | 150 ng/mL | Peak plasma concentration. Compare with in vitro IC50 to estimate target coverage. |
| Tumor-to-Plasma Ratio | 0.8 | Indicates compound distribution to the tumor tissue. |
Experimental Protocols
Protocol 1: General Formulation Procedure for a Poorly Soluble Compound
-
Weigh the required amount of the this compound derivative.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or vortexing may be applied.
-
In a separate tube, mix the other vehicle components (e.g., PEG300 and Tween 80).
-
Slowly add the drug solution from step 2 to the vehicle mixture from step 3 while vortexing to avoid precipitation.
-
Finally, add the aqueous component (e.g., saline or water) dropwise while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation. If it is a suspension, ensure it is homogenous.
-
Administer the formulation to the animals as soon as possible after preparation.
Protocol 2: Workflow for Investigating Lack of Efficacy
Signaling Pathway and Experimental Logic Visualization
Diagram 1: Generalized Kinase Inhibitor Signaling Pathway
This diagram illustrates the general mechanism of action of a kinase inhibitor targeting a signaling pathway.
Diagram 2: Troubleshooting Logic for Unexpected Toxicity
This decision tree outlines the steps to take when unexpected toxicity is observed.
References
- 1. xtalks.com [xtalks.com]
- 2. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insights.omicsx.com [insights.omicsx.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine Kinase Inhibitors: Targeting Considerations - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce the toxicity of 2,4-Diaminopyrimidine-5-carboxamide compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of 2,4-diaminopyrimidine-5-carboxamide compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity associated with this compound compounds?
A1: The toxicity of this compound derivatives can stem from several factors. A primary concern is the formation of reactive metabolites during drug metabolism.[1][2][3] These highly reactive species can covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage, organ toxicity, and potentially genotoxicity.[3][4] Off-target activity, where the compound interacts with unintended biological targets, is another significant contributor to toxicity. Additionally, poor physicochemical properties can lead to issues with absorption, distribution, metabolism, and excretion (ADME), which may contribute to adverse effects.[5]
Q2: What are the primary strategies to mitigate the toxicity of a promising this compound lead compound?
A2: Several medicinal chemistry strategies can be employed to reduce the toxicity of a lead compound while preserving its desired biological activity. These include:
-
Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to alter the molecule's metabolic profile and reduce off-target effects.[5][6][7][8]
-
Prodrug Approach: Chemically modifying the compound to create an inactive form that is later converted to the active drug in vivo. This can improve solubility, alter distribution, and reduce premature metabolism to toxic byproducts.[9][10][11][12]
-
Structural Modification: Altering the chemical structure to block metabolic sites prone to forming reactive metabolites or to improve selectivity for the intended target.[1][13]
-
Optimizing Physicochemical Properties: Modifying the compound to enhance properties like solubility and metabolic stability, which can lead to a better safety profile.[5][9]
Q3: How can I assess the cytotoxicity of my this compound compounds in vitro?
A3: In vitro cytotoxicity assays are crucial for the early identification of toxic compounds.[14] Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[15][16]
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
CellTox™ Green Cytotoxicity Assay: This method uses a fluorescent dye that binds to the DNA of dead cells, allowing for the quantification of cytotoxicity.[17] These assays are typically performed on various human cancer cell lines and normal cell lines to determine the compound's selectivity index (SI), which is a measure of its relative safety.[15]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in preliminary in vitro screening.
| Possible Cause | Troubleshooting Step |
| Formation of Reactive Metabolites | 1. Metabolite Identification Studies: Use techniques like mass spectrometry to identify the metabolites formed.[2] 2. Structural Modification: Block the site of metabolism by introducing a different chemical group, such as replacing a hydrogen atom with a fluorine atom.[8][18] |
| Off-Target Activity | 1. Kinase Profiling: Screen the compound against a panel of kinases to identify unintended targets. 2. Bioisosteric Replacement: Modify the structure to reduce affinity for off-targets while maintaining on-target potency.[5][8] |
| Poor Solubility | 1. Prodrug Strategy: Synthesize a more soluble prodrug that converts to the active compound in vivo.[9] 2. Formulation Optimization: Experiment with different solvents and excipients to improve solubility for in vitro assays. |
Issue 2: Compound shows acceptable in vitro safety but is toxic in animal models.
| Possible Cause | Troubleshooting Step |
| Unfavorable Pharmacokinetics (PK) | 1. PK Studies: Conduct detailed pharmacokinetic studies in the animal model to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] 2. Structural Modification: Alter the molecule to improve its PK properties, such as increasing its half-life or altering its distribution to avoid accumulation in certain tissues.[18] |
| In Vivo Specific Metabolism | 1. Cross-Species Metabolism Comparison: Compare the metabolites formed in different species (e.g., human, rat, mouse) to identify species-specific toxic metabolites.[19] 2. Bioisosteric Replacement: Modify the part of the molecule that is metabolized differently in the toxic species.[7] |
Data Presentation
The following table provides a hypothetical example of how structural modifications can improve the toxicological profile of a this compound compound.
| Compound | Target IC₅₀ (nM) | Cytotoxicity (HepG2, CC₅₀ µM) | Metabolic Stability (t½ in human liver microsomes, min) | Notes |
| Parent Compound | 50 | 1.5 | 10 | Potent but cytotoxic with low metabolic stability. |
| Analog A (Fluorine substitution) | 55 | 15 | 45 | Blocked metabolic site, leading to reduced cytotoxicity and improved stability.[18] |
| Analog B (Bioisosteric replacement of phenyl with pyridyl) | 65 | > 50 | 60 | Replacement altered off-target profile and improved safety.[8] |
| Analog C (Prodrug) | >1000 (converts to parent) | > 100 | N/A | Masked toxicity, improved solubility.[9] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Human cancer cell line (e.g., A549, HepG2) and a normal cell line (e.g., MRC-5).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
This compound compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration) value for each compound.
Visualizations
Workflow for Toxicity Assessment and Mitigation
References
- 1. [Lead compound optimization strategy (2)--structure optimization strategy for reducing toxicity risks in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead Optimization - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. Bioisosteric replacement: Significance and symbolism [wisdomlib.org]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. Bioisostere - Wikipedia [en.wikipedia.org]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Phototoxicity─Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kosheeka.com [kosheeka.com]
- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. Special Report on Drug Metabolism: Identifying toxicity | Drug Discovery News [drugdiscoverynews.com]
challenges and solutions for the scale-up synthesis of 2,4-Diaminopyrimidine-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Diaminopyrimidine-5-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis, categorized by the synthetic stage.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
1. Issues During Formation of the 2,4-Diaminopyrimidine Core
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2,4-Diaminopyrimidine Intermediate | Incomplete reaction of starting materials (e.g., 2,4-diamino-6-hydroxypyrimidine with a chlorinating agent).[1][2] | - Ensure anhydrous conditions as chlorinating agents like POCl₃ are sensitive to moisture. - Optimize reaction temperature and time; monitor reaction progress by TLC or HPLC.[1] - Use a slight excess of the chlorinating agent. |
| Side reactions, such as the formation of undesired isomers or polymeric materials. | - Control the reaction temperature to minimize side product formation. - Consider alternative starting materials or a different synthetic route if side reactions are persistent. | |
| Difficulty in Isolating the Intermediate | The product may be highly soluble in the reaction solvent or form a complex mixture. | - After quenching the reaction, adjust the pH to precipitate the product.[1] - Perform an extraction with a suitable organic solvent like ethyl acetate.[1] - If the product is a salt, consider a salt-breaking step before extraction. |
2. Challenges in the Amidation Step
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Amidation Reaction | The carboxylic acid or ester precursor is not sufficiently activated.[3] The amine nucleophile is not reactive enough. | - For carboxylic acid precursors, use a suitable coupling reagent (e.g., HATU, T3P). On a large scale, cost-effective options like CDI or mixed anhydrides are often preferred.[4] - If starting from an ester, the reaction may require harsher conditions or a catalyst.[5] - Ensure the use of an appropriate base to deprotonate the amine if necessary.[3] |
| Formation of Impurities | Dehydration of the primary amide to a nitrile can occur at high temperatures. Side reactions with coupling agents can lead to byproducts.[3] | - Optimize the reaction temperature to avoid dehydration. - Choose a coupling reagent with a favorable byproduct profile for easier removal during work-up.[3] - For reversible amidation reactions, consider removing volatile byproducts like water or alcohol to drive the reaction to completion.[6] |
| Poor Solubility of Reactants at Scale | High concentrations required for scale-up can lead to precipitation of starting materials or intermediates. | - Select a solvent system where all reactants and intermediates have adequate solubility at the desired concentration. - Consider using a co-solvent to improve solubility. |
3. Work-up and Purification Hurdles
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion Formation During Extraction | High concentration of polar starting materials or byproducts. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. - Consider a different solvent system for extraction. |
| Product Precipitation During Work-up | The product has low solubility in the work-up solvents. | - Use a larger volume of solvent. - Perform the work-up at an elevated temperature to maintain solubility. |
| Difficulty in Removing Residual Solvents | High-boiling point solvents (e.g., DMSO, DMF) used in the reaction are difficult to remove.[1] | - Perform a solvent swap to a lower-boiling point solvent via distillation. - Use techniques like azeotropic distillation to remove residual high-boiling solvents. |
| Inefficient Purification by Column Chromatography at Scale | Large quantities of material make traditional column chromatography impractical. | - Develop a crystallization method for purification. This is often more scalable and cost-effective. - Consider alternative purification techniques such as slurry washing with a solvent in which the impurities are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the chlorination of 2,4-diamino-6-hydroxypyrimidine?
A1: The most critical parameters are temperature and moisture control. The reaction with phosphorus oxychloride (POCl₃) is exothermic and can lead to side reactions if the temperature is not controlled.[1] Additionally, POCl₃ reacts violently with water, so maintaining anhydrous conditions is essential for both safety and yield.[1]
Q2: How can I improve the yield and purity of the final this compound product?
A2: To improve yield, focus on optimizing the reaction conditions at each step, particularly the amidation. This includes the choice of coupling reagent, solvent, and temperature.[3][4] For purity, developing a robust purification method is key. While column chromatography is common at the lab scale, crystallization is often a more viable and scalable option for large quantities. Experiment with different solvent systems to find one that provides good recovery of pure product.
Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?
A3: Yes, several safety concerns should be addressed.
-
Use of POCl₃: As mentioned, it reacts violently with water and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the chlorination and amidation steps can be exothermic. Monitor the internal temperature and have a cooling system in place.
-
Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.
-
Byproduct Formation: Be aware of potentially hazardous byproducts and plan for their safe handling and disposal.
Q4: What is a common challenge when moving from a lab-scale synthesis to a pilot plant or manufacturing scale?
A4: A common challenge is heat transfer. Reactions that are easily controlled in a small flask can become difficult to manage in a large reactor due to the lower surface area-to-volume ratio. This can lead to localized overheating and the formation of impurities. It is crucial to study the reaction kinetics and thermodynamics to ensure adequate cooling capacity at a larger scale.
Diagram: Troubleshooting Logic
Caption: A logical flow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [1]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, 5-10 eq) while maintaining the temperature below 20°C with a cooling bath.
-
Reaction: After the addition is complete, slowly heat the mixture to 90-100°C and maintain for 12-18 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and slowly quench by adding it to ice water. This step is highly exothermic and should be done with extreme care.
-
pH Adjustment and Isolation: Stir the aqueous solution and heat to 90°C for 1 hour to hydrolyze any remaining POCl₃. Cool to room temperature and adjust the pH to ~8 with a concentrated NaOH solution. The product will precipitate.
-
Filtration and Drying: Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-6-chloropyrimidine. A typical yield is around 85%.[1]
Protocol 2: Amidation to form this compound (Conceptual)
-
Precursor Synthesis: Synthesize 2,4-diaminopyrimidine-5-carboxylic acid or its corresponding ester through established methods.
-
Reaction Setup: In a suitable reactor, dissolve the 2,4-diaminopyrimidine-5-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, NMP).
-
Activation: Add a coupling agent such as CDI (1.1 eq) and stir at room temperature for 1-2 hours to form the activated intermediate.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent. Maintain the temperature as per lab-scale optimization.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the activated intermediate is consumed.
-
Work-up: Quench the reaction with water and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Quantitative Data Summary
| Reaction Step | Product | Scale | Yield (%) | Reference |
| Chlorination | 2,4-Diamino-6-chloropyrimidine | Lab Scale | 85 | [1][2] |
| Nucleophilic Substitution | 2,4-diamino-6-substituted pyrimidines | Lab Scale | 77 | [1][2] |
| Amidation (General) | N-benzylbenzamide | 240.0 mmol | 95 | [7] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of 2,4-Diaminopyrimidine-5-carboxamide Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of 2,4-diaminopyrimidine-5-carboxamide analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound analogues?
A1: The primary challenges are typically threefold:
-
Poor Aqueous Solubility: Many analogues are lipophilic with high crystalline energy, leading to low solubility in gastrointestinal fluids. This is a common issue for many orally administered drugs, as they need to dissolve to be absorbed.[1][2]
-
Low Permeability: The molecular structure of some analogues may hinder their ability to pass through the intestinal epithelium.[3][4]
-
Rapid First-Pass Metabolism: These compounds can be quickly metabolized by enzymes in the liver (e.g., cytochrome P450s) and the gut wall, reducing the amount of active drug that reaches systemic circulation.[5][6]
Q2: What are the key physicochemical properties of the analogues that I should assess to predict potential oral bioavailability issues?
A2: Several key physicochemical properties should be evaluated early in the drug discovery process. These include:
-
Solubility: Determined in various aqueous buffers (pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor aqueous solubility and increased metabolic clearance.[7][8]
-
Molecular Weight (MW): Larger molecules often exhibit lower permeability.[7][8]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[7][8]
-
pKa: The ionization state of the molecule at different physiological pH values will influence its solubility and permeability.
Q3: What initial in vitro assays are recommended to identify the primary barrier to oral bioavailability for my compound?
A3: A tiered approach using in vitro assays is recommended:
-
Aqueous Solubility Assessment: To determine if poor solubility is a limiting factor.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen to assess passive permeability.[9][10][11][12] This helps to understand if the compound can cross the gut wall without the help of transporters.
-
Human Liver Microsome (HLM) Stability Assay: To evaluate the metabolic stability of the compound in the presence of key drug-metabolizing enzymes.[5][13][14][15]
Troubleshooting Guides
Issue 1: My this compound analogue shows poor aqueous solubility.
Potential Solutions & Experimental Protocols:
-
Formulation Strategies:
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and saturation solubility.[16][17][18][19]
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.[20]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in lipids, surfactants, and co-solvents can improve their solubilization in the gastrointestinal tract.[21][22]
-
-
Structural Modification:
Issue 2: My analogue exhibits low permeability in the PAMPA assay.
Potential Solutions & Experimental Protocols:
-
Structural Modification:
-
Reduce Hydrogen Bonding Potential: Modify the structure to decrease the number of hydrogen bond donors and acceptors.
-
Optimize Lipophilicity: Aim for a LogP value in the optimal range for passive diffusion (typically 1-3).
-
Introduce Intramolecular Hydrogen Bonding: This can "mask" polar groups and improve permeability.
-
-
Advanced In Vitro Models:
-
Caco-2 Cell Permeability Assay: If passive permeability is low, this assay can help determine if the compound is a substrate for active uptake or efflux transporters.
-
Issue 3: My analogue is rapidly metabolized in the Human Liver Microsome (HLM) stability assay.
Potential Solutions & Experimental Protocols:
-
Structural Modification ("Metabolic Soft Spot" Identification and Modification):
-
Metabolite Identification Studies: Use LC-MS/MS to identify the primary metabolites formed during incubation with HLMs.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism.
-
Introduction of Electron-Withdrawing Groups: Placing these groups near metabolic hot spots can reduce the rate of oxidative metabolism.
-
Blocking Metabolic Sites: Introducing bulky groups can sterically hinder the access of metabolizing enzymes.
-
Data Presentation
Table 1: Physicochemical Properties of Exemplar this compound Analogues with Poor Oral Bioavailability
| Compound ID | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (µg/mL at pH 6.8) | Oral Bioavailability (%) |
| Analogue A | 450.5 | 4.2 | 3 | 6 | < 1 | < 5% |
| Analogue B | 512.6 | 3.8 | 4 | 7 | 5 | ~10% |
| Analogue C | 478.4 | 4.5 | 2 | 5 | < 0.5 | < 2% |
Table 2: Improvement of Oral Bioavailability of Analogue A using Different Formulation Strategies
| Formulation Strategy | Key Parameters | In Vitro Dissolution (at 60 min) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng*h/mL) | Fold Increase in Bioavailability |
| Micronized Suspension | Particle Size: ~5 µm | 25% | 150 | 600 | 3x |
| Nanosuspension | Particle Size: ~200 nm | 85% | 750 | 3500 | 15x |
| Amorphous Solid Dispersion (with PVP-VA) | Drug Loading: 20% | 95% | 900 | 4200 | 18x |
Experimental Protocols
Protocol 1: High-Pressure Homogenization for Nanosuspension Preparation
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of the this compound analogue in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Lecithin).
-
Stir the mixture at 1000 rpm for 30 minutes to ensure uniform wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Set the homogenization pressure to 1500 bar.
-
Perform 20-30 homogenization cycles to achieve the desired particle size distribution.
-
Maintain the temperature of the product chamber at 4°C to prevent thermal degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Confirm the crystalline state of the drug nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO (10 mM).
-
Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM. This will be the donor solution.
-
Prepare the acceptor solution (PBS at pH 7.4).
-
-
Membrane Coating:
-
Coat the filter of a 96-well filter plate (the donor plate) with 5 µL of a 1% (w/v) solution of lecithin in dodecane.
-
-
Assay Procedure:
-
Add 150 µL of the donor solution to each well of the coated donor plate.
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time)
-
Protocol 3: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in DMSO (10 mM).
-
In a microcentrifuge tube, combine:
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Phosphate buffer (pH 7.4)
-
Test compound (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM).
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
-
Visualizations
Caption: Experimental workflow for assessing and improving oral bioavailability.
Caption: Simplified HGF/c-Met signaling pathway.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. mttlab.eu [mttlab.eu]
- 7. researchgate.net [researchgate.net]
- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pampa permeability assay | PPTX [slideshare.net]
- 10. PAMPA permeability assay | PDF [slideshare.net]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Solubility Enhancement Techniques of Poorly Water Soluble Drug [ijsr.net]
- 21. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 2,4-Diaminopyrimidine-5-carboxamide as a Selective Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a promising privileged structure in the development of selective kinase inhibitors. Its derivatives have demonstrated potent and selective inhibition of several important kinases implicated in various diseases, including cancer, inflammatory disorders, and thrombosis. This guide provides an objective comparison of the performance of this compound-based inhibitors with other alternatives, supported by experimental data and detailed methodologies.
Performance Comparison: Potency and Selectivity
The tables below summarize the in vitro potency (IC50) and selectivity of representative this compound compounds against their primary targets and a panel of other kinases, alongside alternative inhibitors.
Table 1: Comparison of TYRO3 (Sky) Kinase Inhibitors
| Compound Class | Inhibitor | Primary Target IC50 (nM) | Selectivity Highlights | Reference |
| This compound | Compound 21 | TYRO3 (Sky): 0.7 | Highly selective; some activity against MAP4K4 and Mer.[1] | [1] |
| This compound | Compound 32 | TYRO3 (Sky): 70 | >100-fold selective for TYRO3 over 31 other tyrosine kinases, but less selective against MERTK (<10-fold).[1] | [1] |
| Pyrrolopyrimidine | UNC2541 | MER: 4.4, TYRO3: >20x less potent | Potent and specific inhibitor of Mer tyrosine kinase.[2] | [2] |
| Imidazo[4,5-b]pyridine | Compound 28 | AXL: 0.77 | Highly potent and selective against AXL and MER.[1] | [1] |
| Pyrimidine | LDC1267 | TYRO3: 8, AXL: 29, MER: <5 | Highly selective pan-TAM kinase inhibitor.[3][4] | [3][4] |
Table 2: Comparison of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
| Compound Class | Inhibitor | Primary Target IC50 (nM) | Kinome Selectivity (Number of kinases with >100x selectivity) | Reference |
| This compound | Compound 1 | HPK1: 64 | 226 out of 265 kinases. | |
| This compound | Compound 27 | HPK1: (Potent) | 252 out of 265 kinases. | |
| Indazole | XHS | HPK1: 2.6 | 751-fold selective over JAK1. | |
| Piperazine | XHS | HPK1: 2.6 | Potent with an IC50 of 0.6 µM in a cellular assay. | |
| Pyrimidine | BGB-15025 | HPK1: (Potent) | In clinical trials. |
Table 3: Comparison of c-Jun N-terminal Kinase (JNK) Inhibitors
| Compound Class | Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Highlights | Reference | |---|---|---|---|---|---| | This compound | (General Class) | (Varies) | (Varies) | (Varies) | Reported as JNK inhibitors for liver fibrotic disorders. | | | Anthrapyrazolone | SP600125 | 40 | 40 | 90 | Broad-spectrum JNK inhibitor, also inhibits other kinases like Aurora kinase A. | | | Aminopyridine | JNK-IN-8 | 4.7 | 18.7 | 1 | Potent JNK inhibitor. | | | Thienyl-carboxamide | AS601245 | (Potent) | (Potent) | (Potent) | Cell-permeable JNK inhibitor. | |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are protocols for key experiments typically employed in the characterization of compounds like this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.
Materials:
-
Kinase enzyme (e.g., recombinant human TYRO3, HPK1, or JNK)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound derivatives) and control inhibitors
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a 4X stock of the test compound serial dilutions in assay buffer containing 4% DMSO. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in assay buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
Test compounds and controls
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5 µL.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the luminescence signal to the amount of ADP produced using a standard curve. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7][8][9][10]
Cellular Phospho-Protein Immunoassay (ELISA-based)
This assay measures the phosphorylation of a specific kinase substrate within cells to assess the inhibitor's cellular efficacy.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound and controls
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies
-
Coated 96-well microplate
-
Detection reagents (e.g., HRP-conjugated secondary antibody and TMB substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Aspirate the medium and lyse the cells with cell lysis buffer.
-
Immunoassay:
-
Add the cell lysates to the wells of the antibody-coated microplate.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the phospho-specific detection antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash again.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.[11][12][13]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound inhibitors and a typical experimental workflow for their validation.
Caption: TYRO3 (Sky) signaling pathway and point of inhibition.
Caption: HPK1 signaling pathway as a negative regulator of T-cell activation.
Caption: JNK signaling pathway in response to cellular stress.
Caption: A typical experimental workflow for validating a selective kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cellular Phosphorylation Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
A Comparative Analysis of 2,4-Diaminopyrimidine-5-carboxamide Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a versatile and potent platform for the development of a wide array of kinase inhibitors. This guide provides an objective comparison of representative compounds derived from this scaffold against other established kinase inhibitors targeting key enzymes in cellular signaling. The data presented herein is collated from various preclinical studies, offering insights into the potency, selectivity, and mechanisms of action of these promising therapeutic candidates.
I. Comparative Analysis of Kinase Inhibitors
The following tables provide a quantitative comparison of this compound derivatives against other known inhibitors for several key kinase targets. It is important to note that IC50 values can vary between different assay formats and conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is extracted from the cited literature.
Sky Kinase (TYRO3) Inhibition
Sky kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cellular processes, including cell adhesion, proliferation, and apoptosis. Its role in platelet activation makes it a target for anti-thrombotic therapies.
| Compound Class | Specific Inhibitor | Sky (TYRO3) IC50 (nM) | Selectivity Highlights | Citation(s) |
| This compound | Analog 16 | 2 | Highly selective, designed to fill the Ala571 subpocket. | [1] |
| This compound | Analog 21 | 0.7 | Potent inhibitor with good functional activity in P-selectin assays. | [1] |
| This compound | Compound 32 | 70 | >100-fold selectivity for TYRO3 over a panel of 31 other tyrosine kinases. | [2][3] |
| Established Inhibitor | Fostamatinib (R406 - active metabolite) | ~1,000 | Broad-spectrum tyrosine kinase inhibitor with activity against Syk, VEGFR, and others. | [4][5] |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy to enhance anti-tumor immune responses.
| Compound Class | Specific Inhibitor | HPK1 IC50 (nM) | Selectivity Highlights | Citation(s) |
| This compound | Compound 1 | 64 | >100-fold selectivity in 226/265 kinases examined. | [6] |
| This compound | Compound 17 | (Biochemical IC50 not specified, potent in cellular assays) | High selectivity against MAP4K5 and MAP4K6 (>1000-fold). | [6] |
| Established Inhibitor | Undisclosed structures in clinical trials | Data not publicly available | Assumed to have high selectivity for HPK1. | [7] |
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
CDK7 is a key regulator of both the cell cycle and transcription. Its inhibition is a promising strategy for treating various cancers.
| Compound Class | Specific Inhibitor | CDK7 IC50 (nM) | Selectivity Highlights | Citation(s) |
| 2,4-Diaminopyrimidine Derivative | Compound 22 | 7.21 | High selectivity over other CDKs, including CDK9. | |
| Established Inhibitor | THZ1 | 3.2 | Covalent inhibitor with high selectivity for CDK7, but also inhibits CDK12 at higher concentrations. | [8][9] |
| Established Inhibitor | SY-1365 | 369 | High selectivity over other CDKs, including CDK2, CDK9, and CDK12. | [10] |
| Established Inhibitor | (R)-roscovitine | 500 | Pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9 as well. | [11][12] |
Casein Kinase 1 Epsilon (CK1ε) Inhibition
CK1ε is involved in various signaling pathways, including Wnt and circadian rhythm, and is implicated in cancer.
| Compound Class | Specific Inhibitor | CK1ε IC50 (nM) | Selectivity Highlights | Citation(s) |
| 2,4-Diaminopyrimidine-based compounds | Identified in silico | (Predicted potent inhibitors) | Designed for CK1ε selectivity. | [13] |
| Established Inhibitor | PF-4800567 | 32 | >20-fold selectivity over CK1δ. | [13][14] |
| Established Inhibitor | SR-4133 | 58 | Highly selective with a >10 µM IC50 against CK1δ. | [15] |
| Established Inhibitor | Umbralisib | 37 | Dual inhibitor of PI3Kδ and CK1ε. | [13] |
c-Jun N-terminal Kinase (JNK) Inhibition
JNKs are members of the MAP kinase family and are activated by stress stimuli, playing roles in inflammation, apoptosis, and cell differentiation.
| Compound Class | Specific Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Highlights | Citation(s) |
| 2,4-Diaminopyrimidine-based compounds | JNK-IN-2 | ~1000 | ~1000 | ~1000 | Cysteine-directed inhibitor. | [16] |
| Established Inhibitor | SP600125 | 11,000 | 11,000 | 1,400 | Broad-spectrum JNK inhibitor. | [16] |
| Established Inhibitor | AS601245 | 2,300 | 1,300 | 2,700 | ATP-competitive JNK inhibitor. | [16] |
II. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a typical experimental workflow for kinase inhibitor evaluation are provided below using Graphviz.
III. Experimental Protocols
The following are generalized protocols for common kinase assays used to determine inhibitor potency. Specific details may vary based on the kinase, substrate, and reagents used.
Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the Tb donor fluorophore results in fluorescence resonance energy transfer to a fluorescent acceptor on the substrate, leading to a detectable signal.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Tb-labeled phospho-specific antibody
-
TR-FRET dilution buffer
-
Stop solution (e.g., EDTA)
-
Test compounds (e.g., 2,4-diaminopyrimidine-5-carboxamides)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of a 4x kinase/substrate mixture (prepared in kinase reaction buffer) to each well.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution (prepared in kinase reaction buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of stop solution containing the Tb-labeled antibody.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is a two-step process. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds as described for the TR-FRET assay.
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and test compound in the appropriate kinase reaction buffer.
-
Incubate at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
IV. Conclusion
The this compound scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors. As demonstrated in the comparative data, derivatives of this scaffold often exhibit comparable or superior potency to established inhibitors for a range of important oncology and immunology targets. The versatility of this chemical moiety allows for fine-tuning of selectivity and pharmacokinetic properties through targeted modifications. Further preclinical and clinical investigation of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imtm.cz [imtm.cz]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.imrpress.com [article.imrpress.com]
- 15. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Diaminopyrimidine-5-carboxamide and Other Immunomodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,4-diaminopyrimidine-5-carboxamide, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other key classes of immunomodulatory compounds, namely Janus Kinase (JAK) inhibitors and Toll-like Receptor (TLR) modulators. This document is intended to serve as a resource for researchers and drug development professionals by presenting available preclinical data, outlining experimental methodologies, and visualizing key biological pathways and workflows.
Executive Summary
The landscape of immunomodulatory therapeutics is rapidly evolving, with a continuous search for novel mechanisms to enhance anti-tumor immunity and treat autoimmune diseases. This compound has emerged as a promising scaffold for the development of highly selective HPK1 inhibitors.[1][2] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is being explored as a strategy to boost the immune response against cancer.[1] This guide compares the preclinical profile of representative this compound derivatives with established immunomodulators such as the JAK inhibitors Tofacitinib and Baricitinib, and Toll-like Receptor (TLR) agonists. While direct head-to-head comparative studies are limited in the public domain, this guide synthesizes available data to highlight the distinct mechanisms of action and potential therapeutic applications of these different classes of immunomodulators.
Mechanism of Action and Signaling Pathways
This compound (HPK1 Inhibitor)
This compound derivatives have been identified as potent and selective inhibitors of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its dissociation from the TCR signalosome and subsequent dampening of the T-cell response. By inhibiting HPK1, this compound compounds prevent this negative feedback, leading to enhanced T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).[1][3]
JAK Inhibitors (e.g., Tofacitinib, Baricitinib)
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. This pathway is crucial for the signaling of numerous cytokines involved in immunity and inflammation. JAK inhibitors, such as Tofacitinib and Baricitinib, are small molecules that interfere with the ATP-binding site of JAKs, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of cytokine signaling leads to a broad immunosuppressive effect.
Toll-like Receptor (TLR) Modulators
Toll-like receptors are a class of pattern recognition receptors that play a key role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR agonists, such as the imidazoquinoline compound R848 (a TLR7/8 agonist), activate downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. Conversely, TLR antagonists block these pathways. Interestingly, some substituted pyrimidine-2,4-diamine derivatives have been shown to possess TLR8 agonistic activity, highlighting the diverse immunomodulatory potential of this chemical scaffold.[4][5]
Comparative In Vitro Performance
The following tables summarize key in vitro data for representative compounds from each class. It is important to note that these data are compiled from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of this compound HPK1 Inhibitors
| Compound | HPK1 TR-FRET IC50 (nM) | pSLP-76 PBMC IC50 (nM) | IL-2 PBMC EC50 (nM) | Reference |
| Compound 1 | 0.5 | 226 | 226 | [1] |
| Compound 17 | 0.037 | 32 | 12 | [6] |
| Compound 22 | 0.061 | 78 | 19 | [6] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; PBMC: Peripheral Blood Mononuclear Cells; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: In Vitro Potency of JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | 344 | [7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [7] |
IC50 values are from enzymatic assays and may vary depending on the specific assay conditions.
Table 3: In Vitro Activity of a TLR7/8 Agonist (R848)
| Cytokine Induced in Human PBMCs | Fold Increase vs. Control | Reference |
| TNF-α | Significant | [8] |
| IL-1β | Significant | [8] |
| IL-6 | Significant | [8] |
| CCL4 | Significant | [8] |
Data represents qualitative changes observed in cytokine profiles upon stimulation of PBMCs with a TLR7/8 agonist.
Experimental Protocols
HPK1 Kinase Assay (TR-FRET)
This assay biochemically quantifies the inhibitory activity of a compound against the HPK1 enzyme.
Protocol:
-
Add HPK1 enzyme, a biotinylated peptide substrate, and the test compound (e.g., a this compound derivative) to a microplate well.
-
Incubate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for substrate phosphorylation.
-
Stop the reaction and add detection reagents: a Europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate to allow for detection reagent binding.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of HPK1 activity.
IL-2 Release Assay from Human PBMCs
This cellular assay measures the functional consequence of HPK1 inhibition on T-cell activation.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Plate the PBMCs and treat with various concentrations of the test compound.
-
Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.
-
Incubate for 48-72 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit. An increase in IL-2 concentration indicates enhanced T-cell activation.
In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
This is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Protocol:
-
Primary Immunization (Day 0): Emulsify type II collagen (e.g., from chicken or bovine) in Complete Freund's Adjuvant (CFA). Inject susceptible mouse strains (e.g., DBA/1) intradermally at the base of the tail.[1][3][8]
-
Treatment: Begin administration of the test compound (e.g., HPK1 inhibitor or JAK inhibitor) at a predetermined dose and schedule.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA) and inject the mice again.[1][3]
-
Monitoring: Regularly monitor the mice for the onset and severity of arthritis, typically using a clinical scoring system that assesses paw swelling and inflammation.
Discussion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective HPK1 inhibitors.[1] These compounds offer a distinct immunomodulatory mechanism by targeting a negative regulator of T-cell signaling, thereby enhancing the adaptive immune response. This contrasts with the broader immunosuppressive effects of JAK inhibitors, which block the signaling of a wide range of cytokines.[7] TLR agonists, on the other hand, primarily act on the innate immune system to induce a pro-inflammatory state.
The choice of immunomodulatory strategy depends on the therapeutic context. For immuno-oncology, where the goal is to enhance anti-tumor immunity, HPK1 inhibition presents a promising approach.[1] In autoimmune diseases, where the aim is to dampen an overactive immune response, JAK inhibitors have demonstrated clinical efficacy.
Future research should focus on direct comparative studies of these different classes of immunomodulators in standardized in vitro and in vivo models. Such studies will be crucial for elucidating the relative efficacy and safety of these compounds and for identifying the most appropriate patient populations for each therapeutic strategy. Furthermore, exploring the potential of combination therapies, for instance, an HPK1 inhibitor with a checkpoint blockade antibody, could lead to synergistic anti-tumor effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are in various stages of preclinical and clinical development, and their safety and efficacy have not been fully established.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Post-Approval Comparative Safety Study of Tofacitinib and Biological Disease-Modifying Antirheumatic Drugs: 5-Year Results from a United States–Based Rheumatoid Arthritis Registry - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 6. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Diaminopyrimidine-5-carboxamide Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carboxamide scaffold is a versatile chemical structure that has been successfully employed in the development of potent inhibitors targeting a range of protein kinases. This guide provides a comparative analysis of a representative compound from this class, focusing on its cross-reactivity and selectivity profile against a panel of kinases. For a comprehensive evaluation, its performance is benchmarked against three other well-characterized kinase inhibitors: Bosutinib, UNC2025, and PF-670462. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate chemical tools for their specific biological investigations.
Kinase Inhibition Profiling
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects. To provide a clear comparison, the inhibitory activity (IC50 values) of a representative this compound derivative and the selected alternative inhibitors against a panel of kinases are summarized below.
For the purpose of this guide, we will focus on a highly potent this compound inhibitor of Sky kinase, referred to as "Compound 15" in relevant literature, which exhibits an IC50 of 2 nM for its primary target.[1] While a comprehensive public KINOMEscan for this specific analog is not available, its high potency and selectivity for Sky kinase have been noted.[1] The following tables present the available quantitative data for the comparator compounds.
Table 1: Kinase Inhibition Profile of Bosutinib
| Kinase | IC50 (nM) |
| ABL1 | 1.2 |
| SRC | 1.2 |
| LYN | 1.9 |
| HCK | 3.7 |
| BTK | 6.5 |
| EGFR | >1000 |
| VEGFR2 | >1000 |
| Data compiled from various sources. |
Table 2: Kinase Inhibition Profile of UNC2025
| Kinase | IC50 (nM) |
| MERTK | 0.74 |
| FLT3 | 0.8 |
| AXL | 1.65 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
| Data obtained from publicly available resources.[2] |
Table 3: Kinase Inhibition Profile of PF-670462
| Kinase | IC50 (nM) |
| CK1ε | 7.7 |
| CK1δ | 14 |
| JNK1 | >1000 |
| p38α | >1000 |
| CDK2 | >1000 |
| PF-670462 displays over 30-fold selectivity for CK1ε/δ over 42 other kinases.[3] |
Experimental Protocols
The following are detailed methodologies for common kinase activity assays used to generate the type of data presented in this guide.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate specific to the kinase
-
Test compounds (e.g., this compound derivatives)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a well of the assay plate, add the kinase, the specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are based on the transfer of energy between a donor fluorophore (e.g., a lanthanide) and an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity. This technology is often used to measure the phosphorylation of a substrate by a kinase.
Materials:
-
TR-FRET-compatible kinase assay kit (e.g., LanthaScreen™ from Thermo Fisher Scientific or HTRF® from Cisbio)
-
Kinase of interest
-
Biotinylated or otherwise tagged substrate
-
Europium- or Terbium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-labeled acceptor fluorophore (e.g., XL665 or d2)
-
Test compounds
-
ATP
-
Assay buffer
-
Black, low-volume 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To the assay plate, add the kinase, the tagged substrate, and the test compound.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection mix, containing the donor-labeled antibody and the acceptor-labeled streptavidin.
-
Incubate in the dark at room temperature to allow for antibody-antigen binding and donor-acceptor proximity.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
The TR-FRET ratio (acceptor signal / donor signal) is calculated and is proportional to the amount of substrate phosphorylation.
-
IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.
-
Visualizations
To aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: General workflow for kinase selectivity profiling.
Caption: Simplified signaling pathway of Sky kinase.
Caption: Simplified role of CK1ε in the Wnt signaling pathway.
References
Diaminopyrimidine-Based Inhibitors: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the performance, experimental validation, and signaling pathways of diaminopyrimidine-based inhibitors targeting key oncological and immunological kinases.
In the landscape of modern drug discovery, diaminopyrimidine-based compounds have emerged as a versatile and potent scaffold for the development of targeted kinase inhibitors. Their ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of kinases implicated in cancer and immune disorders. This guide provides a comparative analysis of diaminopyrimidine-based inhibitors against other prominent alternatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is primarily determined by its potency (IC50) and selectivity. The following tables summarize the in vitro potency of several diaminopyrimidine-based inhibitors and their alternatives against key kinase targets.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with tumor progression and metastasis.
| Inhibitor Class | Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Diaminopyrimidine | TAE226 | FAK, IGF-1R, ALK | 5.5 (FAK) | [1][2] |
| PF-562271 | FAK | 1.5 | [3] | |
| CEP-37440 | FAK, ALK | 2.0 (FAK), 3.1 (ALK) | [2] | |
| Non-Diaminopyrimidine | VS-4718 | FAK | 1.5 | [2][4] |
| VS-6063 (Defactinib) | FAK, Pyk2 | 1.5 (FAK), 14 (Pyk2) | [2] | |
| GSK2256098 | FAK | 0.4 | [2] | |
| BI-853520 | FAK | - | - |
Note: IC50 values can vary depending on the assay conditions.
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
CDK7 is a key regulator of the cell cycle and transcription. Its inhibition is a promising strategy for treating various cancers.
| Inhibitor Class | Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Diaminopyrimidine | Compound 22 | CDK7 | 208.1 (in MV4-11 cells) | [5] |
| Non-Diaminopyrimidine | THZ1 | CDK7 (covalent) | 3.2 | [6][7][8] |
| BS-181 | CDK7 | 21 | [9] | |
| YKL-5-124 | CDK7 (covalent) | 53.5 | [10] |
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Inhibitors
MTHFD2 is a mitochondrial enzyme involved in one-carbon metabolism, which is essential for nucleotide synthesis and is often upregulated in cancer cells.
| Inhibitor Class | Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Diaminopyrimidine | Compound 1 | MTHFD2, MTHFD1, MTHFD2L | 11 (MTHFD2), 0.5 (MTHFD1), 27 (MTHFD2L) | [11] |
| Compound 2 | MTHFD2, MTHFD1, MTHFD2L | 254 (MTHFD2), 89 (MTHFD1), 126 (MTHFD2L) | [11] | |
| Compound 3 | MTHFD2, MTHFD1, MTHFD2L | 47 (MTHFD2), 16 (MTHFD1), 47 (MTHFD2L) | [11] | |
| Non-Diaminopyrimidine | LY345899 | MTHFD1, MTHFD2 | 96 (MTHFD1), 663 (MTHFD2) | [11][12][13] |
| DS44960156 | MTHFD2 | 1600 | [14] |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity.
| Inhibitor Class | Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Diaminopyrimidine | Compound 14g | HPK1 | 0.15 | [15] |
| Compound 1 | HPK1 | - | [16] | |
| Compound 5 | HPK1 | 0.29 | [16] | |
| Compound 6 | HPK1 | 0.094 | [16] | |
| Non-Diaminopyrimidine | BIIB-091 | BTK | <0.2 | [17][18][19][20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these inhibitors is crucial for understanding their mechanism of action and for designing effective experiments.
Caption: FAK signaling cascade upon integrin engagement with the ECM.
Caption: Dual roles of CDK7 in cell cycle control and transcription.
Caption: Role of MTHFD2 in mitochondrial one-carbon metabolism.
Caption: HPK1 negatively regulates T-cell receptor signaling.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for two common kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a robust method for measuring kinase activity in a high-throughput format.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer (e.g., 100 mM potassium fluoride in 1x HTRF detection buffer)
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds (diaminopyrimidine inhibitors and alternatives)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the inhibitor concentration to determine the IC50 value.[21][22]
Radiometric Kinase Assay ([γ-³²P]ATP)
This classic and highly sensitive assay directly measures the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
[γ-³²P]ATP
-
Cold (non-radioactive) ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing kinase reaction buffer, substrate, and the kinase.
-
In individual tubes, add the desired concentration of the test compound.
-
Add the kinase master mix to each tube.
-
-
Initiation and Incubation:
-
Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP.
-
Initiate the reaction by adding the ATP mix to each tube.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 0.75% phosphoric acid).
-
Spot a portion of each reaction mixture onto a labeled phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[23][24][25]
Conclusion
Diaminopyrimidine-based inhibitors represent a significant and continually evolving class of therapeutics. Their versatility as a scaffold allows for the development of highly potent and selective inhibitors against a range of critical kinase targets. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of robust experimental data and a thorough understanding of their mechanism of action within complex signaling networks. As research progresses, the continued exploration and optimization of the diaminopyrimidine core will undoubtedly lead to the discovery of novel and effective therapies for a multitude of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. imtm.cz [imtm.cz]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. First structure and inhibitor of the emerging cancer target MTHFD2 [esrf.fr]
- 13. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. Next‐generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Preclinical Characterization of BIIB091, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. revvity.com [revvity.com]
- 25. m.youtube.com [m.youtube.com]
Validation of 2,4-Diaminopyrimidine-5-carboxamide Activity in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a promising privileged structure in kinase inhibitor discovery, demonstrating significant potential in immuno-oncology and anti-fibrotic therapies. This guide provides a comparative analysis of the in vivo activity of compounds based on this scaffold, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) inhibition for cancer immunotherapy and c-Jun N-terminal Kinase (JNK) inhibition for the treatment of liver fibrosis.
Immuno-Oncology: Targeting HPK1
HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a key strategy to enhance anti-tumor immunity.[1][2][3] Small molecule inhibitors of HPK1 are expected to prolong T-cell activation and enhance the function of antigen-presenting cells, turning "cold" tumors "hot".[4]
Lead Compound Activity in a Syngeneic Mouse Model
A lead HPK1 inhibitor, CMPD0431, has demonstrated significant anti-tumor effects in the CT-26 syngeneic mouse model of colon cancer.[4][5] Treatment with CMPD0431 led to inhibition of tumor growth, accompanied by an increase in the infiltration of CD3+ T-lymphocytes within the tumor microenvironment.[4] Notably, a subset of mice treated with a high dose of CMPD0431 exhibited tumor regression and developed an immunological memory, rendering them resistant to tumor re-challenge.[4]
Comparative Landscape
The field of HPK1 inhibitors is rapidly evolving, with several compounds in clinical development. These serve as critical benchmarks for evaluating new chemical entities.
| Compound | Developer | Highest Development Phase | Key Preclinical/Clinical Findings |
| BGB-15025 | BeiGene | Phase 1 | Showed preliminary antitumor effects as a monotherapy and enhanced effects in combination with an anti-PD-1 antibody in preclinical models.[6][7][8][9][10] In the clinic, the combination with tislelizumab demonstrated a higher overall response rate compared to monotherapy.[8][10] |
| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | Demonstrated a tolerable safety profile and preliminary clinical benefit in patients with multiple solid tumors, including those who had progressed on prior anti-PD-1 therapy.[6][11][12] Preclinical studies showed immune activation and potent anti-leukemic effects in mouse models.[11] |
| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | Showed responses in various syngeneic models (colon, lymphoma, breast, liver).[6] In vitro, it increased pro-inflammatory cytokines in exhausted T-cells, with a synergistic effect when combined with an anti-PD-1 antibody.[6] |
Anti-Fibrotic Therapy: Targeting JNK in Liver Fibrosis
JNK signaling, particularly through the JNK1 isoform, plays a crucial role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in liver fibrosis.[4][13][14][15][16][17] Inhibition of JNK is therefore a promising therapeutic strategy to halt or reverse the progression of liver fibrosis.
Efficacy of Pan-JNK Inhibition in Preclinical Models
Comparative Landscape of Anti-Fibrotic Kinase Inhibitors
Several multi-targeted tyrosine kinase inhibitors have been evaluated in preclinical models of liver fibrosis and offer a point of comparison for novel JNK inhibitors.
| Compound | Primary Target(s) | Animal Model(s) | Key Anti-Fibrotic Findings |
| Sorafenib | VEGFR, PDGFR, RAF | CCl4, BDL | Attenuates stellate cell activation and reduces collagen deposition.[11] |
| Nilotinib | BCR-ABL, PDGFR | CCl4, BDL | Inhibits PDGF and TGF-β signaling, leading to reduced collagen deposition and α-SMA expression.[11] |
| Imatinib | BCR-ABL, c-Kit, PDGFR | CCl4 | Reduces liver fibrosis by inhibiting HSC activation and proliferation.[11] |
Experimental Protocols
CT-26 Syngeneic Tumor Model
This model is a cornerstone for in vivo immuno-oncology studies.
-
Cell Culture: CT-26 cells, a murine colorectal carcinoma cell line, are cultured in appropriate media.
-
Tumor Implantation: 1 x 10^6 CT-26 cells are injected subcutaneously into the flank of BALB/c mice.[19]
-
Treatment: Once tumors reach a palpable size (e.g., ~120 mm³), mice are randomized into treatment and vehicle control groups.[19] The test compound (e.g., this compound derivative) is administered according to the predetermined dosing schedule and route.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.[19] Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.[19] They can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like CD3, CD8) and molecular analysis (e.g., RNA sequencing).
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used toxicant-induced model of liver fibrosis.
-
Animal Strain: Typically, C57BL/6 or BALB/c mice are used.[20][21]
-
Induction: CCl4 is dissolved in a vehicle like olive oil (e.g., 5% solution).[20] Mice receive intraperitoneal injections of CCl4 (e.g., 0.3 ml/kg) multiple times a week (e.g., three times) for a duration of 4-8 weeks to induce fibrosis.[20][21]
-
Treatment: The test compound can be administered prophylactically (along with CCl4) or therapeutically (after fibrosis is established).
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize collagen deposition.
-
Biochemical Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.[13]
-
Gene Expression: Hepatic expression of pro-fibrotic genes (e.g., α-SMA, collagen I) is quantified by qRT-PCR.[13]
-
Bile Duct Ligation (BDL) Model
This surgical model induces cholestatic liver injury and subsequent fibrosis.
-
Surgical Procedure: In anesthetized mice, a midline abdominal incision is made to expose the common bile duct.[3][22][23][24] The duct is then ligated at two points with a non-absorbable suture.[3] In sham-operated control animals, the bile duct is exposed but not ligated.
-
Post-Operative Care: Appropriate analgesia and monitoring are provided.
-
Treatment: The test compound is administered for a specified period following the surgery (e.g., 14-28 days).
-
Assessment of Fibrosis: Similar to the CCl4 model, fibrosis is assessed through histological staining, biochemical markers of liver injury and cholestasis (e.g., bilirubin, alkaline phosphatase), and analysis of pro-fibrotic gene expression.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 3. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK1 and JNK2 regulate α-SMA in hepatic stellate cells during CCl4 -induced fibrosis in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 8. ascopubs.org [ascopubs.org]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grantome.com [grantome.com]
- 15. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGF‑β1‑induced autophagy activates hepatic stellate cells via the ERK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling pathways that activate hepatic stellate cells during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 21. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 22. Bile duct ligation (BDL) mouse model [bio-protocol.org]
- 23. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
A Comparative Guide to the Synthetic Routes of 2,4-Diaminopyrimidine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The 5-carboxamide derivative, in particular, has garnered interest as a key building block in the development of novel therapeutics. This guide provides a comparative analysis of different synthetic strategies to obtain 2,4-diaminopyrimidine-5-carboxamide, offering insights into the advantages and disadvantages of each approach. The information presented is intended to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, and availability of starting materials.
Overview of Synthetic Strategies
Three primary synthetic routes to this compound are outlined and compared:
-
Route 1: Amidation of Ethyl 2,4-diaminopyrimidine-5-carboxylate. This two-step approach involves the initial synthesis of the corresponding ethyl ester, followed by its amidation to the desired carboxamide.
-
Route 2: Hydrolysis of 2,4-diaminopyrimidine-5-carbonitrile. This alternative two-step method proceeds through a nitrile intermediate, which is then selectively hydrolyzed to the primary amide.
-
Route 3: One-Pot Synthesis. A potential one-pot, three-component reaction is proposed as a more streamlined and efficient alternative to the multi-step routes.
Comparative Data of Synthetic Routes
The following tables provide a summary of the key quantitative and qualitative aspects of each synthetic route.
Table 1: Comparison of Starting Materials, Intermediates, and Overall Yield
| Parameter | Route 1: From Ester | Route 2: From Nitrile | Route 3: One-Pot Synthesis (Proposed) |
| Starting Materials | Guanidine, Ethyl 2-formyl-3-oxo-propanoate (or equivalent) | Guanidine, 2-ethoxymethylenemalononitrile (EMMN) | Guanidine, a suitable C3-synthon with a latent carboxamide |
| Key Intermediate | Ethyl 2,4-diaminopyrimidine-5-carboxylate | 2,4-Diaminopyrimidine-5-carbonitrile | N/A |
| Estimated Overall Yield | Moderate to Good | Good | Potentially High |
Table 2: Comparison of Reaction Conditions and Practical Considerations
| Parameter | Route 1: From Ester | Route 2: From Nitrile | Route 3: One-Pot Synthesis (Proposed) |
| Number of Steps | 2 | 2 | 1 |
| Key Reagents | Sodium ethoxide, Ammonia | Sodium ethoxide, Hydrogen peroxide, Sodium hydroxide | Base catalyst (e.g., piperidine, DBU) |
| Solvents | Ethanol | Ethanol, Water | Ethanol or other suitable polar solvent |
| Reaction Temperature | Reflux, Elevated pressure for amidation | Reflux | Reflux |
| Purification | Crystallization, Column chromatography | Crystallization, Column chromatography | Crystallization |
| Advantages | Utilizes a commercially available intermediate. | High-yielding synthesis of the nitrile precursor.[1] | Potentially higher atom economy and reduced waste. |
| Disadvantages | Amidation may require high pressure and temperature. | Hydrolysis conditions need to be carefully controlled to avoid over-hydrolysis to the carboxylic acid. | The specific C3-synthon may not be commercially available and may require separate synthesis. |
Experimental Protocols
Route 1: From Ethyl 2,4-diaminopyrimidine-5-carboxylate
Step 1: Synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate
-
Reaction: Guanidine hydrochloride (1.1 eq) is reacted with ethyl 2-formyl-3-oxo-propanoate (1.0 eq) in the presence of a base such as sodium ethoxide in ethanol.
-
Procedure: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, guanidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl 2-formyl-3-oxo-propanoate is then added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
Step 2: Amidation of Ethyl 2,4-diaminopyrimidine-5-carboxylate
-
Reaction: The ethyl ester is converted to the primary amide using ammonia.
-
Procedure: Ethyl 2,4-diaminopyrimidine-5-carboxylate is suspended in a saturated solution of ammonia in methanol in a sealed pressure vessel. The mixture is heated to 100-120 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., water or ethanol) to yield this compound.
Route 2: From 2,4-diaminopyrimidine-5-carbonitrile
Step 1: Synthesis of 2,4-diaminopyrimidine-5-carbonitrile [1]
-
Reaction: Guanidine is condensed with 2-ethoxymethylenemalononitrile (EMMN).
-
Procedure: To a solution of sodium ethoxide (1.1 eq) in ethanol, guanidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes. EMMN (1.0 eq) is then added, and the reaction is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 2,4-diaminopyrimidine-5-carbonitrile. The reported 1H NMR spectrum shows singlets at δ 6.9 ppm (4H, NH2) and δ 8.05 ppm (1H, aromatic proton). The 13C NMR spectrum displays peaks at δ 83.0 (C5), 117.0 (C≡N), 161.3 (C6), 166.6, and 167.2 ppm (C2 & C4).[1]
Step 2: Hydrolysis of 2,4-diaminopyrimidine-5-carbonitrile
-
Reaction: The nitrile is selectively hydrolyzed to the primary amide using basic hydrogen peroxide.
-
Procedure: 2,4-diaminopyrimidine-5-carbonitrile is suspended in a mixture of ethanol and water. To this suspension, a solution of sodium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 3.0 eq) is added dropwise at a temperature maintained below 20 °C. The reaction is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then neutralized with a dilute acid (e.g., HCl), and the precipitated product is filtered, washed with water, and recrystallized to give this compound.
Route 3: One-Pot Synthesis (Proposed)
-
Reaction: A three-component condensation of guanidine, an appropriate C3-synthon, and an in-situ source of the carboxamide.
-
Proposed Procedure: Guanidine hydrochloride (1.1 eq), 2-cyano-3-ethoxyacrylamide (1.0 eq), and a base such as sodium ethoxide (2.2 eq) are heated in ethanol under reflux for 6-8 hours. The 2-cyano-3-ethoxyacrylamide can be synthesized from cyanoacetamide and triethyl orthoformate. Upon cooling, the product is expected to precipitate and can be isolated by filtration, followed by recrystallization. This approach aims to form the pyrimidine ring and the carboxamide functionality in a single synthetic operation.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Proposed one-pot synthesis (Route 3).
References
Selectivity Profile of 2,4-Diaminopyrimidine-5-carboxamide Derivatives Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a promising privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profile of derivatives based on this core structure, with a particular focus on their activity against the TYRO3 (Sky) receptor tyrosine kinase. The information presented herein is supported by experimental data from publicly available research.
Executive Summary
Derivatives of this compound have demonstrated remarkable selectivity for the TYRO3 (Sky) kinase, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Certain analogs exhibit over 100-fold selectivity for TYRO3 compared to other kinases, including closely related TAM family members. This high degree of selectivity makes these compounds valuable tools for studying TYRO3 biology and as starting points for the development of targeted therapeutics. This guide will delve into the quantitative data supporting this selectivity, the experimental methods used for its determination, and the signaling context of TYRO3 inhibition.
Data Presentation: Kinase Selectivity of this compound Derivatives
The following table summarizes the inhibitory activity (IC50) of representative this compound derivatives against a panel of kinases, highlighting their selectivity for TYRO3.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes |
| Compound 19 | TYRO3 (Sky) | 10 | >100-fold selective over MERTK and AXL [1] |
| MERTK | >1000 | ||
| AXL | >1000 | ||
| Compound 21 | TYRO3 (Sky) | 0.7 | Most potent TYRO3 inhibitor reported to date [1] |
| Compound 32 | TYRO3 (Sky) | 70 | >100-fold selective in a panel of 31 tyrosine kinases [1] |
| MERTK | >700 | <10-fold selective against MERTK[1] | |
| AXL | >7000 | ||
| HPK1 Inhibitor 1 | HPK1 | <10 | >100x selectivity in 226/265 kinases examined[2] |
| SIK2 Inhibitor 8h | SIK2 | 1.9 | High selectivity over SIK1 and SIK3[3] |
| SIK1 | 24.3 | ||
| SIK3 | 115.3 |
Experimental Protocols
The determination of the kinase inhibitory activity and selectivity profiles of this compound derivatives typically involves in vitro kinase assays. The two primary methods employed are the radiometric assay and the ADP-Glo™ kinase assay.
Radiometric Kinase Assay (Example: ³³P-ATP Filter Binding Assay)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate by the kinase.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), the test compound (inhibitor) at various concentrations, and a reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane (e.g., phosphocellulose paper).
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput method.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added, which converts the ADP generated into ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated based on the reduction in the luminescent signal, and the IC50 value is determined.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway affected by the inhibition of TYRO3 and a general workflow for kinase inhibitor profiling.
Caption: TYRO3 signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,4-Diaminopyrimidine-5-carboxamide Derivatives Against Established Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of investigational compounds based on the 2,4-diaminopyrimidine-5-carboxamide scaffold against established therapeutic agents. The analysis focuses on three key therapeutic areas where this scaffold has shown promise: cancer immunotherapy through Hematopoietic Progenitor Kinase 1 (HPK1) inhibition, anti-platelet therapy via Sky kinase (TYRO3) inhibition, and the treatment of liver fibrosis by targeting c-Jun N-terminal Kinase (JNK).
Executive Summary
The this compound scaffold has emerged as a versatile platform for designing potent and selective kinase inhibitors. This guide presents available preclinical data, primarily in the form of half-maximal inhibitory concentrations (IC50), to benchmark these novel compounds against existing therapies. While direct head-to-head clinical data is not yet available, the in vitro evidence suggests that this compound derivatives hold significant potential as next-generation therapeutic agents. This document is intended to serve as a resource for researchers and drug development professionals to evaluate the standing of these compounds and to guide future research and development efforts.
Cancer Immunotherapy: HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a negative regulator of T-cell receptor signaling.[1] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] Several companies are actively developing HPK1 inhibitors, with some now in clinical trials.[3][4][5]
Data Presentation: HPK1 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of a representative this compound-based HPK1 inhibitor and compares it with publicly available data for established clinical candidates.
| Compound Class | Target | Compound Example | HPK1 IC50 (nM) | Kinase Selectivity (notes) | Reference |
| This compound | HPK1 | Compound 1 (Merck) | 0.5 | >100-fold selective in 226/265 kinases examined | [6] |
| Investigational | HPK1 | BGB-15025 (BeiGene) | 1.04 | Good selectivity against other MAP4K family members | [7] |
| Investigational | HPK1 | CFI-402411 (Treadwell Therapeutics) | 4.0 | - | [8] |
| Investigational | HPK1 | NDI-101150 (Nimbus Therapeutics) | 14 | High selectivity within MAP4K family and wider kinome | [9] |
Experimental Protocols
HPK1 TR-FRET Kinase Assay
This assay quantifies the phosphorylation of a substrate by HPK1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reaction Setup: In a suitable microplate, combine the HPK1 enzyme, a biotinylated substrate (e.g., a specific peptide or myelin basic protein), and the test compound (this compound derivative or established agent) in kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and introduce a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 615 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]
Mandatory Visualization
Caption: HPK1 signaling pathway in T-cells and the point of intervention for HPK1 inhibitors.
Anti-platelet Therapy: Sky Kinase (TYRO3) Inhibition
Sky kinase (also known as TYRO3) is a receptor tyrosine kinase involved in platelet activation and aggregation.[11] Inhibitors of Sky kinase represent a novel anti-platelet strategy with the potential for a reduced bleeding risk compared to conventional agents.
Data Presentation: Sky Kinase Inhibitor Potency
This table presents the in vitro potency of representative this compound-based Sky kinase inhibitors. A direct IC50 comparison with established anti-platelet agents like clopidogrel, prasugrel, and ticagrelor is not applicable as they target a different pathway (the P2Y12 receptor).[12][13][14][15][16] The benchmarking for these compounds would rely on functional assays such as platelet aggregation.
| Compound Class | Target | Compound Example | Sky (TYRO3) IC50 (nM) | Reference |
| This compound | Sky (TYRO3) | Compound 21 | 0.7 | [17] |
| This compound | Sky (TYRO3) | Compound 24 | 15 | [17] |
Experimental Protocols
Sky (TYRO3) Kinase ELISA
This Enzyme-Linked Immunosorbent Assay (ELISA) is designed for the in vitro quantitative determination of Sky kinase activity.
-
Coating: Coat a 96-well microplate with a substrate for Sky kinase.
-
Sample and Inhibitor Addition: Add purified Sky kinase enzyme and the test compounds (this compound derivatives) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Detection: After washing, add a biotinylated antibody that recognizes the phosphorylated substrate.
-
Secondary Detection: Following another wash step, add HRP-avidin and incubate.
-
Signal Development: After a final wash, add TMB substrate and incubate in the dark. The color development is proportional to the kinase activity.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition from the absorbance readings and determine the IC50 values.[18][19][20][21]
Mandatory Visualization
Caption: Workflow for screening Sky kinase inhibitors using an ELISA-based method.
Liver Fibrosis: JNK Inhibition
c-Jun N-terminal Kinase (JNK) is a member of the mitogen-activated protein kinase family and plays a role in the pathogenesis of liver fibrosis.[22] Inhibition of JNK is therefore a potential therapeutic strategy for this condition.
Data Presentation: JNK Inhibitor Potency
| Compound Class | Target | Compound Example | JNK IC50 (µM) | Reference |
| Investigational | JNK | SP600125 | 5-10 (inhibition of c-Jun phosphorylation) | [22] |
| This compound | JNK | Data Not Available | - | - |
Experimental Protocols
JNK TR-FRET Kinase Assay
This assay is a robust method for measuring JNK activity and the potency of its inhibitors.[10][23][24][25]
-
Reaction Mixture: Prepare a reaction mixture containing the JNK enzyme, a biotinylated JNK substrate (e.g., c-Jun peptide), and the test compound in a kinase buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a set time.
-
Detection Reagent Addition: Add a detection mix containing a Europium-labeled anti-phospho-JNK substrate antibody and Streptavidin-XL665.
-
Final Incubation: Incubate for 1 hour at room temperature to allow for the formation of the detection complex.
-
Measurement: Read the TR-FRET signal on a compatible plate reader.
-
Analysis: Determine IC50 values by plotting the TR-FRET signal ratio against the inhibitor concentration.
Mandatory Visualization
Caption: Logical relationship of JNK signaling in liver fibrosis and the therapeutic intervention point.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimbus Therapeutics Presents Positive Updated Data from Phase 1/2 Clinical Trial of HPK1 Inhibitor for Advanced Solid Tumors at SITC 39th Annual Meeting - BioSpace [biospace.com]
- 5. treadwelltx.com [treadwelltx.com]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. nimbustx.com [nimbustx.com]
- 10. youtube.com [youtube.com]
- 11. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ticagrelor or prasugrel versus clopidogrel in patients undergoing percutaneous coronary intervention for chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ticagrelor, prasugrel, or clopidogrel in ST-segment elevation myocardial infarction: which one to choose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of cangrelor, prasugrel, ticagrelor, and clopidogrel in patients undergoing percutaneous coronary intervention: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human TYRO3 ELISA Kit [ABIN6973922] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 19. thomassci.com [thomassci.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. TYRO3 ELISA Kits [antibodies.com]
- 22. JNK inhibitor SP600125 reduces COX-2 expression by attenuating mRNA in activated murine J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 24. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Diaminopyrimidine-5-carboxamide, a solid chemical compound. While specific regulations may vary by institution and location, the following operational plan is based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard information for similar pyrimidine compounds, this includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization Summary
Properly characterizing the waste is the first step in the disposal process. The table below summarizes the key information for this compound waste.
| Characteristic | Description |
| Physical State | Solid |
| Chemical Name | This compound |
| CAS Number | 66131-74-6 |
| Primary Hazard Class | Based on similar compounds, may be classified as an irritant (skin and eyes).[1] Always consult your institution's EHS for specific classification. |
| Container Requirements | A clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option.[2] |
Detailed Disposal Protocol
The following step-by-step methodology outlines the process for the safe disposal of solid this compound waste.
Materials Required:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Sealable, compatible waste container
-
Hazardous waste label
-
Waste disposal request form (as per institutional guidelines)
Procedure:
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid waste separate from liquid waste.[3]
-
-
Packaging:
-
Place the solid this compound waste into a designated, compatible, and sealable container. The original product container, if in good condition, is a suitable choice.[2]
-
Ensure the container is clean on the outside to prevent exposure during handling.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the quantity of waste in the container.
-
Include the date of waste generation.
-
Add your name and laboratory contact information.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks or spills.[3]
-
-
Disposal Request:
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online or paper form to your EHS department.
-
Provide all necessary information from the hazardous waste label on the request form.
-
-
Pickup and Final Disposal:
-
Your institution's trained EHS personnel will collect the waste from the satellite accumulation area.
-
The waste will then be transported to a licensed hazardous waste disposal facility for final treatment, which may include incineration.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
